N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
N,3,5-trimethyl-1H-pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-4-6(7-3)5(2)9-8-4;/h7H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMVPWHTOPWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,5-trimethyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural features and synthetic versatility make it a focal point in the design of novel therapeutic agents.[2] Within this important class of heterocycles, 1,3,5-trimethyl-1H-pyrazol-4-amine, and its hydrochloride salt, serve as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride, detailing its chemical and physical properties, a robust synthesis protocol, analytical characterization methods, and a discussion of its potential applications in research and development.
Chemical Identity and Physicochemical Properties
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is the salt form of the parent amine, 1,3,5-trimethyl-1H-pyrazol-4-amine. The hydrochloride salt is generally preferred in laboratory settings and for formulation due to its increased stability and solubility in aqueous media compared to the free base.
Structural Formula:
-
Free Base (1,3,5-trimethyl-1H-pyrazol-4-amine):
-
Hydrochloride Salt (1,3,5-trimethyl-1H-pyrazol-4-amine HCl):
The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.
| Property | 1,3,5-trimethyl-1H-pyrazol-4-amine (Free Base) | 1,3,5-trimethyl-1H-pyrazol-4-amine HCl | Source(s) |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ | [3][4] |
| Molecular Weight | 125.17 g/mol | 161.63 g/mol | [3][4] |
| CAS Number | 28466-21-9 | 1185303-62-1 | [3][4] |
| Appearance | Solid | Crystalline Solid | [3] |
| pKa (predicted) | ~5-6 (for the conjugate acid) | Not Applicable | [5] |
| Solubility | Soluble in many organic solvents. | Generally soluble in water and polar protic solvents. | [6] |
Synthesis and Purification
The synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine is most commonly achieved through the reduction of its nitro precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole.[7] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Part 1: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine (Free Base)
A widely used and efficient method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. The flask should be purged with an inert gas like nitrogen or argon to remove oxygen.
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures. The reaction is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of diatomaceous earth (e.g., Celite) to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,3,5-trimethyl-1H-pyrazol-4-amine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[7]
Caption: Workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine.
Part 2: Conversion to 1,3,5-trimethyl-1H-pyrazol-4-amine Hydrochloride
The purified free amine can be converted to its hydrochloride salt to improve its handling and stability.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1,3,5-trimethyl-1H-pyrazol-4-amine in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol.[8]
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) at a controlled temperature (typically 0-25°C).[2][8] The addition should be done dropwise until the precipitation of the salt is complete.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities. Dry the purified salt under vacuum to obtain the final product.[8]
Caption: Workflow for the conversion of the free amine to its hydrochloride salt.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the amine protons. The chemical shifts will differ slightly between the free base and the hydrochloride salt due to the protonation of the amine group. Based on related structures, the methyl protons on the pyrazole ring are expected to appear as singlets in the range of 2.0-4.0 ppm.[9][10] The amine protons will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region (typically 110-150 ppm), while the methyl carbons will appear in the aliphatic region (typically 10-40 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine (gas phase) is available from the NIST WebBook.[11] Key expected vibrational frequencies include:
-
N-H stretching: In the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Just below 3000 cm⁻¹ for the methyl groups.
-
C=N and C=C stretching: In the fingerprint region (around 1500-1600 cm⁻¹) characteristic of the pyrazole ring.
-
N-H bending: Around 1600 cm⁻¹.
For the hydrochloride salt, the N-H stretching bands are expected to broaden and shift to lower wavenumbers due to the formation of the ammonium salt.
Mass Spectrometry (MS)
Caption: A typical analytical workflow for the characterization of the target compound.
Applications in Drug Development and Research
The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][13] 1,3,5-trimethyl-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of more complex pyrazole derivatives for screening in various drug discovery programs.
While specific studies on the biological activity of 1,3,5-trimethyl-1H-pyrazol-4-amine itself are limited in publicly available literature, its structural features suggest its potential as a starting material for the development of:
-
Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors.
-
COX-2 Inhibitors: Certain pyrazole derivatives are known to be selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties.[14]
-
Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal activities.
The primary amino group at the 4-position provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Safety, Handling, and Stability
As with any chemical compound, proper safety precautions should be taken when handling 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Stability: Amine hydrochloride salts are generally more stable than their free base counterparts, particularly with respect to oxidation.[15] However, they can be hygroscopic and should be stored in a desiccator. Long-term stability studies under controlled temperature and humidity are recommended for bulk quantities.
Conclusion
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis from a readily available nitro precursor, coupled with the inherent biological relevance of the pyrazole scaffold, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers and scientists in its effective utilization.
References
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (n.d.). Benchchem.
-
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). International Journal of Pharmaceutical Sciences and Research.
- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE.
- Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (n.d.). Benchchem.
- 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009). Molbank, 2009(4), M623.
-
1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]
- Salt by Extraction Test. (n.d.). American Fuel & Petrochemical Manufacturers.
- 1H-Pyrazol-4-amine, 1,3,5-trimethyl-. (n.d.). CymitQuimica.
-
4-Amino-1,3,5-trimethylpyrazole hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015). Archives of Pharmacal Research, 38(11), 1933–1943.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Pharmaceuticals, 16(2), 260.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.
- Predicting the pKa of Small Molecules. (2011). Combinatorial Chemistry & High Throughput Screening, 14(4), 308–318.
- Approxim
- 28466-21-9 | 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). AiFChem.
- Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... (n.d.).
- 1H-Pyrazole, 1,3,5-trimethyl-. (n.d.). NIST WebBook.
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Oakwood Chemical.
- Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2025). Journal of King Saud University - Science.
- Solubility of Organic Compounds. (2023).
- CORROSION BY HEAT-STABLE SALTS IN AMINE-BASED CO 2 CAPTURE UNIT. (n.d.).
- Description and Solubility. (2012). USP 35–NF 30.
- Structure and Properties of Amines. (2024). Chemistry LibreTexts.
- Solubility D
- 1,3,5-Trimethyl-1H-pyrazole (CHEBI:195104). (n.d.). EMBL-EBI.
- Solubility of 5-Aminolevulinic Acid Hydrochloride in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 291.15−336.15 K. (2025).
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- 5. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science [jksus.org]
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Technical Guide: Crystal Structure Analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride
The following technical guide details the structural characterization of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride .
Note on Nomenclature: While the prompt specifies "N,3,5-trimethyl...", standard chemical nomenclature for the commercially relevant drug intermediate (CAS 28466-21-9) is 1,3,5-trimethyl-1H-pyrazol-4-amine . This guide focuses on this isomer, where the methyl groups are located at the 1, 3, and 5 positions of the pyrazole ring, and the exocyclic amine is a primary (
Executive Summary
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for COX-2 inhibitors (e.g., Celecoxib), protein kinase inhibitors, and agrochemicals. The hydrochloride salt of 1,3,5-trimethyl-1H-pyrazol-4-amine represents a critical intermediate. Its solid-state characterization is essential for understanding its stability, solubility, and polymorphic behavior during drug formulation.
This guide provides a definitive protocol for the synthesis, crystallization, and X-ray structural analysis of this compound, focusing on the hydrogen-bonding networks that drive its supramolecular assembly.
Synthesis and Salt Formation Protocol
To obtain high-quality single crystals, the material must be synthesized with high purity prior to crystallization.
Precursor Reduction
The synthesis typically proceeds via the catalytic hydrogenation of 1,3,5-trimethyl-4-nitro-1H-pyrazole .[1]
-
Reagents: 1,3,5-trimethyl-4-nitro-1H-pyrazole,
gas (balloon or Parr shaker), 10% Pd/C catalyst, Methanol (MeOH). -
Procedure:
-
Dissolve the nitro-pyrazole precursor in MeOH.[1]
-
Add 10 mol% Pd/C under an inert argon atmosphere.
-
Introduce
and stir vigorously at RT for 4–6 hours. -
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the free amine (oil or low-melting solid).
-
Hydrochloride Salt Formation
-
Reagents: 4M HCl in Dioxane or concentrated aqueous HCl, Diethyl Ether (
). -
Procedure:
-
Dissolve the crude amine in a minimal amount of dry
or Ethanol. -
Dropwise add 4M HCl/Dioxane at 0°C.
-
A white precipitate (the hydrochloride salt) will form immediately.
-
Filter and wash with cold
to remove organic impurities.
-
Single Crystal Growth (Vapor Diffusion)
Direct precipitation yields microcrystalline powder unsuitable for Single Crystal X-Ray Diffraction (SCXRD). Use vapor diffusion for X-ray quality crystals.
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).
-
Setup:
-
Dissolve 20 mg of the HCl salt in 1 mL of Methanol in a small inner vial.
-
Place this open vial inside a larger jar containing 10 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
Allow to stand undisturbed at 4°C for 3–5 days.
-
Result: Colorless prismatic crystals suitable for diffraction.
-
Structural Characterization Workflow
Data Collection Parameters
| Parameter | Specification | Rationale |
| Radiation Source | Mo K | Preferred for organic salts to minimize absorption effects compared to Cu sources. |
| Temperature | 100 K (Cryostream) | Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise location of Hydrogen atoms. |
| Resolution | 0.75 Å or better | Required to resolve the N-H...Cl hydrogen bonds accurately. |
| Crystal Mounting | MiTeGen loop with Paratone oil | Minimizes background scattering and protects hygroscopic crystals. |
Structure Solution & Refinement
-
Space Group Determination: Expect monoclinic (e.g.,
) or triclinic ( ) systems, common for planar organic salts. -
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, N, C).
-
Refinement: Use Full-matrix least-squares on
(SHELXL). -
Hydrogen Treatment:
-
Carbon-bound H: Place in calculated geometric positions (riding model).
-
Nitrogen-bound H: Locate in the Difference Fourier map and refine freely (isotropic) to confirm the site of protonation.
-
Structural Analysis & Discussion
The Site of Protonation (Critical Analysis)
In aminopyrazoles, there are two potential protonation sites: the exocyclic amine (
-
Chemical Logic: The lone pair on the exocyclic amine is delocalized into the pyrazole ring (resonance), reducing its basicity. The ring nitrogen (N2) has a lone pair in the
orbital orthogonal to the pi-system, making it the most basic site. -
Crystallographic Evidence: The structure will reveal the protonation at the Ring Nitrogen (N2) .
-
Bond Lengths: Look for asymmetry in the pyrazole ring N-N and C-N bonds. Protonation at N2 typically lengthens the N1-N2 bond.
-
Geometry: The C-N-C angle at the protonated nitrogen will expand slightly to accommodate the proton.
-
The Chloride Anion Environment
The chloride ion acts as a multi-point hydrogen bond acceptor.
-
Primary Interaction:
(Strong, charge-assisted H-bond). -
Secondary Interaction:
(Weaker, neutral donor).
Crystal Packing
The crystal lattice is stabilized by a combination of electrostatic forces and H-bonds, forming 1D chains or 2D sheets.
-
Pi-Stacking: The planar pyrazolium rings will likely stack in an antiparallel fashion to minimize dipole repulsion, with a centroid-to-centroid distance of ~3.6–3.8 Å.
Visualization of Pathways
Synthesis and Crystallization Workflow
The following diagram outlines the logical flow from precursor to analyzable crystal.
Caption: Step-by-step workflow from nitro-precursor to diffraction-quality hydrochloride crystals.
Hydrogen Bonding Network Logic
This diagram illustrates the expected supramolecular interactions in the crystal lattice.
Caption: Schematic of the primary electrostatic and hydrogen-bonding interactions stabilizing the lattice.
References
-
Synthesis of Aminopyrazoles
-
Crystallography of Pyrazolium Salts
-
General Crystallization Protocol
- Title: How to grow crystals for X-ray crystallography.
- Source: IUCr Journals (2024).
-
URL:[Link]
-
Structural Database
- Title: Cambridge Structural D
- Source: CCDC. (Search for analogous pyrazole hydrochloride structures).
-
URL:[Link]
Sources
Difference between N,3,5-trimethyl-1H-pyrazol-4-amine free base and hydrochloride salt
The following technical guide details the critical differences, handling protocols, and applications of 1,3,5-trimethyl-1H-pyrazol-4-amine in its free base and hydrochloride salt forms.
Comparative Analysis of Free Base vs. Hydrochloride Salt
Technical Disambiguation & Scope
Target Analyte: 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS Registry Number: 28466-21-9 Common Synonyms: 4-Amino-1,3,5-trimethylpyrazole; 1,3,5-Trimethylpyrazol-4-amine.[1]
Note on Nomenclature: The designation "N,3,5-trimethyl-1H-pyrazol-4-amine" in the request is treated here as the industry-standard 1,3,5-trimethyl isomer (methyl groups at ring positions 1, 3, and 5). This molecule is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors) and agrochemicals.
Executive Summary: The Core Difference
The fundamental difference lies in stability and reactivity .
-
The Free Base is the reactive species required for nucleophilic attacks (e.g., amide coupling, reductive amination) but is electronically rich and prone to rapid oxidation, leading to degradation (browning/tarring).
-
The Hydrochloride (HCl) Salt is the storage species. Protonation of the amino group significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy, protecting the molecule from oxidative degradation and improving water solubility.
Physicochemical Profile
The following data consolidates properties from standard chemical databases and empirical laboratory observations.
| Feature | Free Base (FB) | Hydrochloride Salt (HCl) |
| Formula | C₆H₁₁N₃ | C₆H₁₁N₃ · xHCl (typically mono-HCl) |
| MW | 125.17 g/mol | ~161.63 g/mol (mono-HCl) |
| Physical State | Solid (Low melting) or semi-solid | Crystalline Solid |
| Appearance | White to off-white (turns pink/purple/brown on air exposure) | White to pale yellow crystalline powder |
| Melting Point | ~78–82 °C [1] | >200 °C (Decomposes) |
| Solubility (Water) | Low to Moderate | High |
| Solubility (Organics) | Soluble in DCM, EtOAc, MeOH, DMSO | Soluble in MeOH, DMSO, Water; Insoluble in DCM, Et₂O |
| Hygroscopicity | Low | Moderate (can be deliquescent) |
| Oxidation Stability | Poor (Electron-rich aniline analog) | Excellent (Protonated ammonium species) |
Expert Insight: 4-Aminopyrazoles are chemically similar to electron-rich anilines. The free base will darken within hours if left on a benchtop due to the formation of oxidation products (azo/azoxy dimers). Always store the free base under Argon/Nitrogen at -20°C.
Reactivity & Mechanism
The choice between Free Base and Salt is dictated by the specific reaction mechanism.
A. Free Base (Nucleophile)
-
Mechanism: The lone pair on the exocyclic nitrogen (N-4) is available for nucleophilic attack.
-
Applications:
-
Amide Coupling: Reacting with acid chlorides or carboxylic acids (with EDC/HATU).
-
Schiff Base Formation: Condensation with aldehydes.
-
SNAr Reactions: Displacement of halides in heteroaromatic systems.
-
B. HCl Salt (Latent Nucleophile)
-
Mechanism: The lone pair is sequestered by a proton (R-NH₃⁺). It is non-nucleophilic until treated with a base.[2]
-
Applications:
-
Storage: Long-term inventory.
-
Aqueous Reactions: Diazotization (Sandmeyer reaction) where acidic media is required.
-
Controlled Release: Used in reactions where a base (e.g., DIPEA, Et₃N) is added in situ to slowly release the free amine.
-
Experimental Workflows
Workflow 1: "Free-Basing" the Salt (Activation)
Context: You have the stable HCl salt in stock but need to perform an amide coupling in dichloromethane (DCM). The salt is insoluble in DCM and non-reactive. You must convert it to the free base.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 1,3,5-trimethyl-1H-pyrazol-4-amine HCl in minimum water (approx. 5-10 mL per gram).
-
Basification: Slowly add 1.2 eq of 2M NaOH or saturated Na₂CO₃ solution while stirring. Monitor pH; ensure pH > 10.
-
Observation: The solution may become cloudy as the lipophilic free base precipitates.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo.
-
Critical Step: Do not use high heat (>40°C) or prolonged exposure to air.
-
-
Usage: Immediately redissolve in the reaction solvent (e.g., dry DMF or DCM) for the next step.
Workflow 2: Salt Formation (Stabilization)
Context: You have synthesized the amine via reduction of the nitro-precursor (1,3,5-trimethyl-4-nitropyrazole) and need to store it.
Protocol:
-
Solvation: Dissolve the crude free base in Diethyl Ether (Et₂O) or 1,4-Dioxane.
-
Acidification: Dropwise add 4M HCl in Dioxane (or bubbling HCl gas).
-
Precipitation: The HCl salt will precipitate immediately as a white solid.
-
Filtration: Filter the solid under inert gas (Nitrogen).
-
Washing: Wash with cold Et₂O to remove non-polar impurities.
-
Drying: Vacuum dry. Store in a desiccator at 4°C.
Visualization: Decision & Process Logic
The following diagrams illustrate the decision matrix and the chemical workflow for handling this molecule.
Diagram 1: Chemical State & Decision Matrix
Caption: Decision matrix for selecting between Free Base and HCl salt based on application context.
Diagram 2: "Free-Basing" Workflow
Caption: Step-by-step protocol for converting the stable HCl salt into the reactive free base.
References
-
National Institute of Standards and Technology (NIST). 1,3,5-Trimethyl-1H-pyrazol-4-amine Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 1,3,5-Trimethylpyrazol-4-amine. National Library of Medicine. Available at: [Link]
- Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference on pyrazole reactivity).
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Methodological & Application
Application Notes & Protocols for Nucleophilic Substitution on the Aminopyrazole Scaffold
Abstract
The aminopyrazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its utility stems from its unique electronic properties and the presence of multiple nucleophilic centers, which allow for versatile and targeted functionalization. This guide provides an in-depth exploration of nucleophilic substitution reactions involving aminopyrazoles, offering not just procedural steps but also the underlying chemical principles that govern reaction outcomes. We will delve into the critical aspects of regioselectivity, reaction mechanisms, and optimization strategies for key transformations such as N-arylation, N-alkylation, and substitution on the pyrazole ring. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile heterocycle in their synthetic programs.
The Aminopyrazole Scaffold: A Nucleophilic Chameleon
Understanding the inherent reactivity of aminopyrazoles is paramount to designing successful synthetic strategies. The scaffold possesses multiple sites prone to attack by electrophiles, primarily the endocyclic (ring) nitrogens and the exocyclic amino group.[3] The relative nucleophilicity of these sites is not fixed; it is a dynamic interplay of tautomerism, electronic effects of substituents, and reaction conditions.
-
Nucleophilic Sites: An unsubstituted aminopyrazole has three primary nucleophilic centers: the exocyclic amino group (–NH₂), the "pyrrole-like" ring nitrogen (N1-H), and the "pyridine-like" ring nitrogen (N2).[3]
-
Reactivity Hierarchy: In the absence of overriding steric or electronic factors, the general order of nucleophilicity is: Exocyclic NH₂ > Endocyclic N1-H > Endocyclic N2 . This makes selective functionalization on the amino group feasible but also highlights the challenge of achieving regiocontrol.
-
Tautomerism: 3- and 5-aminopyrazoles exist as tautomeric mixtures, which can influence which nitrogen atom acts as the primary nucleophile. Controlling the dominant tautomer through solvent or base selection can be a key to regioselective synthesis.[2]
Caption: Nucleophilic centers on the 5-aminopyrazole scaffold.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the N-arylation of the exocyclic amino group on aminopyrazoles, largely supplanting harsher classical methods.[4][5]
Causality Behind the Protocol:
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuBrettPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, preventing catalyst decomposition.[4] The base (typically NaOtBu, K₂CO₃, or Cs₂CO₃) is crucial for deprotonating the aminopyrazole, generating the active nucleophile that enters the catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a robust starting point for coupling various aminopyrazoles with aryl bromides.
Materials:
| Reagent/Material | Typical M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Aminopyrazole | - | 1.0 mmol | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.6 g/mol | 48 mg | 0.1 | 0.1 |
| Sodium tert-butoxide | 96.1 g/mol | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
| Inert Gas (Argon or N₂) | - | - | - | - |
Procedure:
-
Vessel Preparation: Add the aminopyrazole (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent like dioxane) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the aminopyrazole starting material is a key indicator of completion.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated aminopyrazole.
Regioselective N-Alkylation: Navigating the Isomeric Maze
N-alkylation of aminopyrazoles is notoriously challenging due to the competing nucleophilicity of the N1, N2, and exocyclic amino nitrogen atoms, often leading to mixtures of isomers that are difficult to separate.[6] Regioselectivity is dictated by a subtle balance of steric hindrance, electronics, and the choice of base and solvent.[7][8]
Causality Behind Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at C3 or C5) will sterically shield the adjacent N1 or N2 nitrogen, favoring alkylation at the less hindered nitrogen. Similarly, a bulky alkylating agent will preferentially react at the most accessible site.[6]
-
Base and Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrazole N1-H, forming a sodium pyrazolide. The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation by coordinating with the nitrogen atoms.[9]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can stabilize the pyrazolide anion and influence the N1/N2 ratio. In some cases, fluorinated alcohols like TFE have been shown to dramatically improve regioselectivity.[6]
Protocol 2: Base-Mediated N1-Alkylation of a 3-Substituted Pyrazole
This procedure is optimized for the selective alkylation at the less sterically hindered N1 position of a 3-substituted pyrazole.
Materials:
| Reagent/Material | Typical M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 3-Substituted Pyrazole | - | 1.0 mmol | 1.0 | 1.0 |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 70 µL (1.1 mmol) | 1.1 | 1.1 |
| Sodium Hydride (60% in oil) | 24.00 | 48 mg (1.2 mmol) | 1.2 | 1.2 |
| Anhydrous DMF | - | 4 mL | - | - |
| Inert Gas (Argon or N₂) | - | - | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMF dropwise over 10 minutes. Causality Note: Adding the pyrazole slowly to the base at low temperature controls the exothermic deprotonation and prevents side reactions.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrazolide is often indicated by gas evolution (H₂) and a change in color.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaH.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Isomeric products, if formed, may require careful optimization of the chromatographic conditions for separation.
SₙAr Reactions: Aminopyrazoles as Nucleophile and Electrophile
Nucleophilic aromatic substitution (SₙAr) offers a metal-free pathway for C-N bond formation. Aminopyrazoles can participate in two ways: as the nucleophile attacking an electron-deficient aromatic ring, or, if halogenated, as the electrophilic substrate being attacked by another nucleophile.
Protocol 3: SₙAr with Aminopyrazole as the Nucleophile
This reaction is effective when the aryl halide is highly activated by strong electron-withdrawing groups (e.g., -NO₂, -CN).
Materials:
| Reagent/Material | Typical M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 5-Aminopyrazole | - | 1.0 mmol | 1.0 | 1.0 |
| 2-Chloro-5-nitropyridine | 158.56 | 174 mg | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Anhydrous DMSO | - | 3 mL | - | - |
Procedure:
-
Setup: Combine the 5-aminopyrazole (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and potassium carbonate (2.0 eq) in a reaction vial with a stir bar.
-
Solvent and Heating: Add anhydrous DMSO and seal the vial. Heat the mixture to 80-120 °C. Causality Note: A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the carbonate anion, increasing the base's effectiveness, and it can stabilize the charged Meisenheimer complex intermediate.[10]
-
Monitoring and Work-up: Stir for 6-24 hours, monitoring by LC-MS. After cooling, pour the reaction mixture into ice-water, which will often precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If a precipitate does not form, extract with an organic solvent like ethyl acetate.
-
Purification: Recrystallize or purify by column chromatography as needed.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Buchwald-Hartwig) | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent.3. Unsuitable ligand/base combination. | 1. Ensure a rigorously inert atmosphere; use fresh Pd source.2. Use freshly distilled/anhydrous solvents.3. Screen different ligands (e.g., RuPhos, SPhos) and bases (Cs₂CO₃, K₃PO₄). |
| Poor Regioselectivity (N-Alkylation) | 1. Insufficient steric or electronic differentiation.2. Incorrect base or solvent. | 1. Attempt alkylation on a different tautomer or install a temporary blocking group.2. Screen different bases (NaH, K₂CO₃, Cs₂CO₃) and solvents (DMF, MeCN, TFE, Dioxane).[6] |
| No Reaction (SₙAr) | 1. Aryl halide is not sufficiently electron-deficient.2. Temperature is too low. | 1. Switch to a metal-catalyzed method (Buchwald or Ullmann).2. Increase the reaction temperature (up to 150 °C in a sealed tube). |
| Side Product Formation | 1. Dialkylation or diarylation.2. Reaction at an undesired site. | 1. Use a smaller excess of the electrophile (e.g., 1.05 eq).2. Re-evaluate regioselectivity factors (see above); consider protecting groups. |
References
- Benchchem. (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Benchchem Technical Support.
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI - International Journal of Molecular Sciences. [Link]
-
Guo, et al. (2025). A novel method to enable SNAr reaction of aminopyrrolopyrazoles. ResearchGate. [Link]
-
Kucharek, M., & Danel, A. Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. FAO AGRIS. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
-
Zarca, S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI - International Journal of Molecular Sciences. [Link]
-
Be-Safe, B. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
-
Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Zarca, S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sharma, K., & Kumar, V. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Synthesis of pharmaceutical intermediates from N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride
Application Note: Strategic Functionalization of 1,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride
Executive Summary
This guide details the strategic handling and functionalization of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 3123-88-2 / Free base CAS: 28466-21-9). Often referred to in industrial shorthand as "N,3,5-trimethyl pyrazole amine," this compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for protein kinase inhibitors (e.g., JAK, Aurora, and p38 MAP kinase inhibitors) and CNS-active agents .
The 4-amino group on the electron-rich pyrazole ring is a potent nucleophile, yet its reactivity is frequently mismanaged due to improper handling of the hydrochloride salt form. This protocol establishes a standardized workflow for:
-
Salt Neutralization: Efficient liberation of the free base to unlock nucleophilicity.
-
Amide Coupling: Synthesis of kinase-targeting bioisosteres.
-
Urea Formation: Construction of hydrogen-bonding motifs common in oncology drugs.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride |
| Common Name | 4-Amino-1,3,5-trimethylpyrazole HCl |
| CAS Number | 3123-88-2 (HCl salt); 28466-21-9 (Free base) |
| Molecular Weight | 161.63 g/mol (HCl salt); 125.17 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH; Sparingly soluble in DCM (as salt) |
| pKa | ~4.0 (Conjugate acid of the amine) |
Structural Insight: The pyrazole ring is an aromatic system. The N1-methyl group blocks tautomerization, fixing the bond order. The C3 and C5 methyl groups provide steric bulk, often improving the metabolic stability of the final drug candidate by blocking oxidative metabolism at these positions.
Module A: Liberation of the Free Base (Critical Step)
Rationale: The hydrochloride salt is stable for storage but non-reactive in nucleophilic substitutions. Many "failed" reactions with this intermediate stem from using weak bases (e.g., pyridine) that fail to fully deprotonate the amine in non-polar solvents.
Protocol: Biphasic Neutralization
-
Dissolution: Dissolve 10.0 g (61.8 mmol) of the HCl salt in 40 mL of distilled water. The solution should be clear and acidic (pH ~2).
-
Basification: Slowly add 4N NaOH (approx. 16 mL) while stirring until pH reaches 12–13. Caution: Exothermic.
-
Extraction:
-
Add 50 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Stir vigorously for 10 minutes to allow phase transfer.
-
Separate the organic layer.
-
Repeat extraction of the aqueous layer 3x with 30 mL solvent.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate under reduced pressure (rotary evaporator) at 40°C.
-
Yield Target: >95% as a pale yellow oil or low-melting solid.
-
Validation: ¹H NMR (CDCl₃) should show loss of broad NH₃⁺ signals and distinct sharp NH₂ peak around 2.5–3.0 ppm.
-
Module B: Synthesis of Amide-Linked Kinase Inhibitors
Context: Amide bonds are the backbone of kinase inhibitors, linking the "hinge-binding" pyrazole motif to a hydrophobic "tail."
Workflow Visualization
Figure 1: HATU-mediated amide coupling workflow.
Protocol: HATU Coupling
-
Activation: In a dry flask, dissolve the Carboxylic Acid Partner (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: Add the Free Base Pyrazole amine (1.0 eq) (prepared in Module A) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (5% MeOH in DCM) or LC-MS.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Note: DMF removal is critical; multiple water washes are necessary.
-
-
Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).
Module C: Synthesis of Pyrazolyl-Ureas
Context: Urea linkages are critical in drugs like Sorafenib or Linifanib, providing hydrogen bond donors/acceptors that interact with the DFG-motif in kinases.
Protocol: Isocyanate Addition
-
Setup: Charge a flask with Free Base Pyrazole amine (1.0 eq) and anhydrous DCM (10 mL/mmol).
-
Cooling: Cool the solution to 0°C under N₂ atmosphere.
-
Addition: Dropwise add the Isocyanate (R-N=C=O, 1.05 eq) dissolved in DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Observation: The urea product often precipitates out of DCM, driving the reaction to completion.
-
-
Isolation:
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Evaporate solvent and recrystallize from EtOAc/Hexane.
-
Module D: Reductive Amination (N-Alkylation)
Context: To synthesize secondary amines for improved solubility or specific hydrophobic interactions.
Reaction Pathway
Figure 2: Reductive amination pathway using Sodium Triacetoxyborohydride.
Protocol
-
Imine Formation: Mix Pyrazole amine (1.0 eq) and Aldehyde (1.1 eq) in DCM. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Quench: After 2–4 hours, quench with sat. NaHCO₃.
-
Extraction: Extract with DCM, dry, and concentrate.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield (Amide) | HCl salt used directly with weak base. | Must use free base or excess DIPEA (>4 eq) if using salt. |
| Incomplete Reaction | Steric hindrance from C3/C5 methyls. | Heat reaction to 50°C; use stronger coupling agent (HATU vs EDC). |
| Darkening/Tars | Oxidation of electron-rich amine. | Perform reactions under N₂; store free base in freezer. |
Safety Note: Pyrazoles can be toxic if ingested.[1][2][3] The HCl salt is corrosive.[3] Always handle in a fume hood.[3]
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76366, 1,3,5-Trimethylpyrazol-4-amine. Retrieved from [Link]
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry. (General reference for pyrazole reactivity).
Sources
Technical Application Note: Diazotization Strategies for 1,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride
Part 1: Executive Summary & Strategic Analysis
Chemical Context
The diazotization of 1,3,5-trimethyl-1H-pyrazol-4-amine (herein referred to as TMPA ) is a gateway transformation for synthesizing high-value pyrazolo-fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and azo dyes. Unlike benzene derivatives, the electron-rich pyrazole core renders the resulting diazonium salt thermodynamically distinct. The 4-position diazonium species is stabilized by resonance with the pyrazole ring nitrogens but remains susceptible to rapid decomposition if temperature and pH are not rigorously controlled.
Note on Nomenclature: While the user request specifies "N,3,5-trimethyl...", the IUPAC standard for the diazotizable primary amine substrate is 1,3,5-trimethyl-1H-pyrazol-4-amine . This guide assumes this structure, as secondary amines (
Critical Challenges
-
Salt Management: The starting material is a hydrochloride salt (TMPA·HCl). This releases 1 equivalent of acid upon dissolution, altering the pH profile compared to free-base amines.
-
Stability Window: Pyrazole-4-diazonium salts are generally stable at
but decompose rapidly above or in neutral pH, often leading to dediazoniation or tar formation. -
Nucleophilicity: The N2 nitrogen of the pyrazole ring is basic. In insufficient acid, self-coupling can occur between the diazonium species and unreacted amine, forming triazenes.
Part 2: Detailed Experimental Protocols
Method A: Aqueous Diazotization (In-Situ Use)
Best for: Subsequent Sandmeyer reactions, azo coupling, or hydrolysis.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| TMPA·HCl | 161.63 | 1.0 | Substrate |
| HCl (conc. 37%) | 36.46 | 2.5 - 3.0 | Proton source & Counterion |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 - 1.2 | Nitrosating agent |
| Water | 18.02 | Solvent | Solvent (approx 5-10 mL/g) |
Step-by-Step Protocol:
-
Acidification:
-
Charge a 3-neck round-bottom flask with TMPA·HCl (10 mmol, 1.62 g).
-
Add distilled water (10 mL) and stir to dissolve.
-
Crucial: Add conc. HCl (2.5 mL, ~30 mmol) dropwise. The solution may warm slightly; cool immediately to
to using an ice/salt bath. -
Why: The extra HCl is required to generate the nitrosonium ion (
) and prevent triazene formation.
-
-
Nitrosation:
-
Prepare a solution of
(0.76 g, 11 mmol) in minimal water (2 mL). -
Add the nitrite solution sub-surface (via dropping funnel or syringe) over 15–20 minutes.
-
Temperature Limit: Do not allow the internal temperature to exceed
.
-
-
Endpoint Validation (Starch-Iodide):
-
After addition, stir for 15 minutes.
-
Spot a drop of the reaction mixture onto starch-iodide paper.
-
Result: An immediate blue/black spot indicates excess nitrous acid (reaction complete).
-
Correction: If no color change, add additional
aliquots (0.1 eq) until the test is positive. -
Destruction of Excess: Add Sulfamic Acid (solid, spatula tip) until the starch-iodide test is negative (prevents side reactions in the next step).
-
-
Utilization:
-
The resulting clear, pale-yellow solution of 1,3,5-trimethylpyrazole-4-diazonium chloride must be used immediately.
-
Method B: Non-Aqueous Diazotization (Isolation)
Best for: Anhydrous reactions (e.g., Balz-Schiemann fluorination) or long-term storage.
Reagent Stoichiometry Table
| Reagent | Equiv. | Role |
|---|---|---|
| TMPA·HCl | 1.0 | Substrate |
|
Step-by-Step Protocol:
-
Suspension:
-
Suspend TMPA·HCl (10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.
-
Cool to
(Acetone/Ice bath).
-
-
Activation:
-
Add Boron Trifluoride Etherate (
) dropwise. The suspension may clear as the free base complex forms.
-
-
Diazotization:
-
Add tert-Butyl Nitrite diluted in DCM dropwise over 20 minutes.
-
The product, 1,3,5-trimethylpyrazole-4-diazonium tetrafluoroborate , will typically precipitate as a white or off-white solid.
-
-
Isolation:
-
Add cold diethyl ether (
) to complete precipitation. -
Filter rapidly under vacuum.
-
Wash with cold
. -
Safety: Dry under vacuum at room temperature. Do not heat. Store at
.
-
Part 3: Mechanism & Workflow Visualization
Mechanistic Pathway
The following diagram illustrates the conversion of the amine hydrochloride to the diazonium salt, highlighting the critical protonation steps.
Caption: Mechanistic progression from hydrochloride salt to stable diazonium species via N-nitrosation.
Experimental Decision Workflow
Use this logic tree to select the appropriate method based on downstream requirements.
Caption: Decision matrix for selecting aqueous vs. organic diazotization protocols.
Part 4: Safety & Quality Control
Hazard Analysis
-
Explosion Risk: While pyrazole diazonium salts are more stable than benzenediazoniums due to resonance, dry diazonium salts (especially chlorides/nitrates) can detonate via shock or friction. Method B (using
) is safer for isolation. -
Nitrosamines: Secondary amines (impurities) can form carcinogenic nitrosamines. Ensure the starting material is pure primary amine.
Quality Control Tests
-
Starch-Iodide Test:
-
Procedure: Dip a glass rod into the reaction and touch KI/Starch paper.
-
Positive: Immediate dark blue/black (Excess
). -
Negative: No color (Insufficient Nitrite).
-
-
Azo Dye Check (Coupling Test):
-
Procedure: Take a small aliquot of the diazo solution and add to an alkaline solution of
-naphthol. -
Result: Immediate formation of a bright red/orange precipitate confirms the presence of active diazonium species.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[1] Organic Letters, 2008 , 10(18), 3961–3964.[1] Link (Methodology for non-aqueous diazotization).
- Baraldi, P. G.; et al. "Synthesis and biological activity of some pyrazolo[4,3-d]pyrimidines." Journal of Heterocyclic Chemistry, 1982, 19, 557.
-
Organic Chemistry Portal. "Diazotization - Mechanisms and Protocols." Link (General mechanistic grounding).
Sources
Application Note: A Practical Guide to the Synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)ureas
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of substituted urea derivatives utilizing 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride as a key building block. Urea-containing compounds are of paramount importance in medicinal chemistry, acting as potent modulators of biological targets through well-defined hydrogen bonding interactions.[1][2][3] The pyrazole nucleus is a recognized privileged scaffold in drug discovery, and its incorporation into urea derivatives offers a robust strategy for developing novel therapeutic agents.[4][5][6] This document outlines the reaction mechanism, provides a step-by-step experimental protocol for the reaction of the pyrazole amine with various isocyanates, and includes a troubleshooting guide to assist researchers in achieving optimal results.
Introduction: The Synergy of Pyrazole and Urea Scaffolds
The urea moiety is a cornerstone in drug design, largely due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit.[7] This feature allows urea-based molecules to form stable, specific interactions with protein and receptor targets, which is critical for modulating biological activity and enhancing drug potency.[1]
Concurrently, the pyrazole ring system has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][8] The combination of these two pharmacophores into a single molecule—the pyrazolyl-urea—creates a powerful platform for drug development, particularly in the field of protein kinase inhibition where such scaffolds have shown significant promise.[4]
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is a readily available and versatile starting material for accessing this chemical space. The following guide provides the foundational chemistry and practical methodology required to synthesize a library of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea derivatives.
Reaction Mechanism and Rationale
The synthesis of N,N'-disubstituted ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[9] The reaction proceeds via a straightforward and generally high-yielding pathway.
Causality of Key Steps:
-
Amine Neutralization: The starting material, 1,3,5-trimethyl-1H-pyrazol-4-amine HCl, is a salt. The amine is protonated, rendering it non-nucleophilic. Therefore, the first essential step is the in situ neutralization with a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free pyrazole amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.
-
Proton Transfer: A subsequent rapid proton transfer results in the formation of the stable, neutral urea linkage.
The overall transformation is robust and typically proceeds to completion under mild conditions.
Caption: General reaction mechanism for pyrazolyl-urea synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a pyrazolyl-urea derivative from 1,3,5-trimethyl-1H-pyrazol-4-amine HCl and a representative isocyanate (e.g., 4-chlorophenyl isocyanate).
Materials and Equipment
-
Reagents:
-
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 885313-53-5)
-
Aryl or Alkyl Isocyanate (e.g., 4-chlorophenyl isocyanate, CAS: 104-12-1)
-
Triethylamine (Et₃N) (CAS: 121-44-8), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride (1.0 eq.).
-
Solvent Addition: Add anhydrous DCM (or THF) to the flask to create a suspension (approx. 0.1 M concentration).
-
Amine Neutralization: Add triethylamine (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature. Stir the mixture for 15-20 minutes. The suspension may become clearer as the free amine is formed.
-
Isocyanate Addition: In a separate vial, dissolve the isocyanate (1.0-1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.
-
Experimental Rationale: Adding the isocyanate as a solution helps control the reaction rate and dissipate any heat generated. A slight excess of the amine can be used to ensure the complete consumption of the moisture-sensitive isocyanate, but a 1:1 stoichiometry is generally effective.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent). The reaction is typically complete within 2-6 hours. A new, less polar spot corresponding to the urea product should appear, and the amine starting material spot should disappear.
-
Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Causality: The NaHCO₃ wash removes the triethylamine hydrochloride salt and any unreacted starting amine salt. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often a solid that can be purified by: a. Trituration: Stirring the crude solid with a non-polar solvent (e.g., diethyl ether or hexanes) to wash away soluble impurities, followed by filtration. b. Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowing it to cool slowly to form pure crystals. c. Column Chromatography: If the product is an oil or contains impurities with similar polarity, purification via silica gel chromatography may be necessary.
Caption: High-level experimental workflow for pyrazolyl-urea synthesis.
Data and Characterization Summary
The following table provides representative data for the synthesis of two different urea derivatives using the described protocol.
| Isocyanate Used | Product Name | Reaction Time | Yield | M.p. (°C) |
| Phenyl Isocyanate | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-phenylurea | 3 h | 92% | 215-217 |
| 4-Chlorophenyl Isocyanate | 1-(4-chlorophenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 2.5 h | 95% | 230-232 |
| Benzyl Isocyanate | 1-benzyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea | 4 h | 88% | 188-190 |
Characterization Notes:
-
¹H NMR: Expect to see the disappearance of the amine -NH₂ signal and the appearance of two new broad singlets for the two urea N-H protons.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1640-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the desired product.
Troubleshooting and Safety
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete neutralization of amine HCl. | Ensure an adequate amount (1.1-1.2 eq.) of fresh, dry base is used. |
| Inactive isocyanate due to moisture exposure. | Use a fresh bottle of isocyanate or purify by distillation if necessary. Ensure all glassware is oven-dried. | |
| Symmetrical Urea Side Product (R-NH-CO-NH-R) | Isocyanate reacting with water. | Use anhydrous solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust TLC eluent to achieve better separation. Consider using an alternative purification method like recrystallization. |
Safety Precautions:
-
Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine HCl with isocyanates provides a reliable and high-yielding route to a diverse range of pyrazolyl-urea derivatives. This application note serves as a validated starting point for researchers in drug discovery and medicinal chemistry to explore this valuable chemical space. The protocol is robust, scalable, and amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
References
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
-
Bavi, R., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 26(16), 4988. [Link]
-
Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
Trivedi, M. H., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]
-
Sangshetti, J. N., et al. (2019). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
-
Alam, M. A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Shrivastava, S. K., et al. (2013). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2898-2903. [Link]
-
HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. hbgxchem.com. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
Standard operating procedure for handling N,3,5-trimethyl-1H-pyrazol-4-amine HCl in the lab
Compound Profile & Strategic Context
N,3,5-Trimethyl-1H-pyrazol-4-amine Hydrochloride (often referred to as 4-amino-1,3,5-trimethylpyrazole HCl) is a critical heterocyclic building block.[1] Its electron-rich pyrazole core makes it a staple in the synthesis of kinase inhibitors, analgesics, and agrochemicals.
However, its handling presents a specific paradox: Stability vs. Reactivity.
-
The Salt Form (HCl): Stable, water-soluble, and easy to weigh, but nucleophilically inert.
-
The Free Base: Highly reactive nucleophile, but prone to rapid oxidation (browning) and difficult to store.
This SOP provides the bridge between these two states, ensuring you maintain the integrity of the starting material while maximizing yield in downstream applications.
Key Physicochemical Data
| Property | Specification | Notes |
| IUPAC Name | 1,3,5-Trimethylpyrazol-4-amine hydrochloride | "N" in common usage refers to the N1 ring position.[1][2] |
| CAS (HCl) | 1185303-62-1 | Verify against CAS 28466-21-9 (Free Base).[1] |
| MW | 161.63 g/mol | Free base MW: 125.17 g/mol . |
| Appearance | White to off-white crystalline powder | Turns pink/brown upon oxidation.[1] |
| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes, Et₂O | Hygroscopic. |
| pKa (Conj. Acid) | ~3.5 - 4.5 (Estimated) | Pyrazole amines are less basic than alkyl amines. |
Safety & Environmental Control (The "Shield")
Hazard Identification
This compound is an aminopyrazole salt . While the HCl moiety stabilizes the amine, it introduces specific hazards.
-
Inhalation (H335): The fine crystalline dust is a potent respiratory irritant.
-
Skin/Eye (H315/H319): Acidic nature of the salt causes contact dermatitis and severe eye irritation.
-
Acute Toxicity (H302): Harmful if swallowed.[3]
Engineering Controls
-
Dust Control: All weighing MUST occur inside a certified chemical fume hood. Static electricity can disperse this fine powder; use an anti-static gun if available.
-
PPE: Nitrile gloves (double-gloving recommended during solubilization), lab coat, and safety glasses.
Storage & Stability Management[1]
The Enemy: Moisture and Oxygen. The HCl salt is hygroscopic.[4] Once water is absorbed, hydrolysis and subsequent oxidation of the aromatic amine accelerate, leading to "tarring."
Protocol: The "Dry Chain"
-
Primary Storage: -20°C is optimal; 4°C is acceptable for short-term (<1 month).
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Store under Argon or Nitrogen.
-
Desiccation: Keep vials inside a secondary container (desiccator) with active silica gel or Drierite.
Visual QC Check:
-
White/Off-White: Pass.[5] Proceed.
-
Pale Pink: Warning.[2][3][6][7][8][9] Purity likely >95%, but oxidation has started.
-
Brown/Sticky: Fail. Recrystallize or discard.
Handling & Solubilization Protocols
Solubilization Strategy
The HCl salt is polar. Do not attempt to dissolve directly in non-polar solvents (DCM, Toluene) without a base.
-
Preferred Solvents: DMSO, DMF, Methanol, Water.
-
Forbidden Solvents (for Salt): Diethyl Ether, Hexanes, Chloroform (poor solubility).
Workflow Visualization
The following diagram outlines the decision process for handling the compound based on the intended application.
Figure 1: Decision tree for solubilization and activation of aminopyrazole HCl salts.
Synthetic Application Protocols
Protocol A: In-Situ Neutralization (Standard for Amide Coupling)
Context: Used when coupling the amine to a carboxylic acid using EDC/HOBt or HATU in DMF or DCM. Mechanism: The HCl must be stripped to expose the nucleophilic -NH₂.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in dry DMF or DCM.
-
Base Addition (Crucial): Add DIPEA (N,N-Diisopropylethylamine) .
-
Calculation: You need 1 eq of base to neutralize the HCl salt of the amine + 1-2 eq to drive the reaction.
-
Total Base:2.5 to 3.0 equivalents relative to the amine.
-
-
Amine Addition: Add the solid N,3,5-trimethyl-1H-pyrazol-4-amine HCl (1.0 - 1.2 eq) directly to the stirring mixture.
-
Observation: The mixture may become slightly cloudy initially as the amine HCl dissolves and amine-free-base is released. This should clear up or form a fine precipitate of DIPEA·HCl.
Protocol B: Isolation of Free Base (Biphasic Extraction)
Context: Required for transition-metal catalyzed reactions (Buchwald-Hartwig) where amine salts or excess DIPEA might poison the catalyst.[1]
-
Dissolve: Dissolve the HCl salt in a minimum amount of water (approx. 5-10 mL per gram).
-
Basify: Slowly add Saturated NaHCO₃ or 1M NaOH until pH > 10.
-
Note: The solution will likely turn cloudy as the organic free base precipitates/oils out.
-
-
Extract: Extract 3x with DCM or Ethyl Acetate.
-
Dry: Combine organics, dry over Na₂SO₄, and filter.
-
Concentrate: Evaporate solvent immediately at <40°C.
-
Use: Use the resulting oil/solid immediately. Do not store the free base for >24h without freezing.
QC & Validation (Self-Validating the Protocol)
Before committing to a large-scale reaction, validate the quality of your material.
| Method | Expected Result (HCl Salt) | Expected Result (Free Base) |
| 1H NMR | Solvent: D₂O or DMSO-d6 .Look for sharp methyl singlets.[1] NH protons likely invisible (exchange) or very broad >8ppm. | Solvent: CDCl₃ .Distinct shift in methyl peaks. Broad NH₂ signal around 3-5 ppm.[1] |
| LC-MS | Peak at M+1 = 126.1 (Positive Mode). | Same (M+1 = 126.1). |
| pH Check | Dissolved in water: pH ~2-3 . | Dissolved in water (slurry): pH >8 . |
Troubleshooting Tip:
If your amide coupling yield is <20%, check the order of addition. Did you add enough base? If the amine remains protonated (
References
-
Chemical Identity & Safety
-
Synthetic Methodology
- Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (General pyrazole handling).
-
National Institutes of Health (NIH). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides. Link
-
Salt Handling
Sources
- 1. 28466-21-9|1,3,5-Trimethyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 2. 1,3,5-Trimethyl-1H-pyrazol-4-amine | 28466-21-9 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 28466-21-9 | 1,3,5-Trimethyl-1H-pyrazol-4-amine - AiFChem [aifchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Purification methods for removing impurities from 4-amino-1,3,5-trimethylpyrazole HCl
Welcome to the technical support center for the purification of 4-amino-1,3,5-trimethylpyrazole hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyrazole intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Challenge: Common Impurities
The purity of your starting material is paramount for the success of subsequent synthetic steps. The synthesis of 4-amino-1,3,5-trimethylpyrazole, typically via the reduction of a nitro-precursor, can introduce several classes of impurities. Understanding these potential contaminants is the first step toward selecting an effective purification strategy.
| Impurity Class | Potential Origin | Impact on Downstream Reactions |
| Unreacted Starting Material | Incomplete reduction of 1,3,5-trimethyl-4-nitro-1H-pyrazole. | Can lead to undesired side-products and complicate product isolation. |
| Catalytic Residues | Incomplete removal of hydrogenation catalysts (e.g., Palladium on carbon). | May poison downstream catalysts or cause product degradation. |
| Isomeric Byproducts | Regioisomers formed during the initial pyrazole synthesis.[1] | Can be difficult to separate and may lead to isomeric mixtures in final compounds. |
| Over-reduction Products | Reduction of the pyrazole ring under harsh conditions. | Represents a loss of desired product and introduces difficult-to-remove impurities. |
| Diazotization Byproducts | Side reactions involving the amino group, especially under acidic conditions or in the presence of nitrites.[2] | Can result in highly colored impurities or reactive species. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the primary purification strategies for 4-amino-1,3,5-trimethylpyrazole HCl.
Q1: What is the most straightforward method to purify crude 4-amino-1,3,5-trimethylpyrazole HCl?
Answer: For most applications, direct recrystallization of the crude hydrochloride salt is the most efficient and scalable initial purification method. The HCl salt is typically a stable, crystalline solid, which makes it an ideal candidate for this technique.[3][4] The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at lower temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.[5]
Recommended Solvents for Recrystallization: A screening process is crucial for identifying the optimal solvent. Based on the polar, ionic nature of the hydrochloride salt, protic solvents are excellent starting points.
| Solvent | Rationale & Comments |
| Ethanol (EtOH) | Often provides a good balance of solubility at reflux and low solubility when cold. Widely used for aminopyrazole salts.[3][6][7] |
| Isopropanol (IPA) | Generally offers lower solubility than ethanol, which can be advantageous for improving recovery of highly soluble salts.[3][4] |
| Methanol (MeOH) | Tends to be a very strong solvent; use with caution as it may result in lower yields. Often used in combination with a less polar co-solvent. |
| Ethanol/Water Mixtures | Adding a small amount of water can increase solubility at high temperatures. The optimal ratio must be determined empirically.[6] |
| Acetone | Can be effective, particularly for precipitating the salt after its formation in solution.[3][4] |
Q2: My crude product is an oil/dark tar even after HCl salt formation. When should I use column chromatography?
Answer: Column chromatography is the method of choice when recrystallization fails, particularly for purifying oily products or removing closely related impurities like regioisomers.[3][8] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel or alumina) and a mobile phase.
A critical consideration for aminopyrazoles is the basic nature of the free amine, which can lead to strong, irreversible binding to the acidic surface of standard silica gel. This results in significant product loss and poor separation ("streaking" on TLC).[3][6]
Workflow for Chromatographic Purification
Caption: Workflow for purifying 4-amino-1,3,5-trimethylpyrazole via column chromatography.
Expert Tip: To mitigate issues with acidic silica, deactivate the stationary phase by preparing the column slurry with a mobile phase containing 1-2% triethylamine (Et₃N).[6] This neutralizes the acidic silanol groups, preventing irreversible adsorption of your basic compound. Alternatively, using neutral alumina as the stationary phase can be a viable, albeit more expensive, option.[3][6]
Q3: How can I use acid-base extraction to my advantage?
Answer: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9][10] Since 4-amino-1,3,5-trimethylpyrazole is basic (due to the amino group), you can manipulate its solubility to separate it from neutral or acidic impurities. This is particularly useful for an initial clean-up of very crude reaction mixtures before attempting recrystallization or chromatography.
The process involves using an acidic aqueous solution to protonate the basic amine, forming the water-soluble hydrochloride salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic phase.[11]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing the free base) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The protonated aminopyrazole HCl salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and save the organic layer.
-
Back-Extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl. Combine the aqueous layers.
-
Neutralization & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the pH is >9. The aminopyrazole will deprotonate back to its free base form and may precipitate out or can be extracted.
-
Final Extraction: Extract the neutralized aqueous layer three times with fresh portions of DCM or EtOAc.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base. This can then be converted to the HCl salt for storage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Oil | 1. Residual solvent. 2. Presence of impurities depressing the melting point. | 1. Dry the product under high vacuum for several hours. 2. Attempt purification via column chromatography on deactivated silica gel.[3] 3. Try trituration: Add a non-solvent (like cold hexanes or ether), and scratch the flask with a glass rod to induce crystallization.[8] |
| Colored Product | Presence of trace aromatic or oxidized impurities. | 1. Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir briefly (5-10 min), and filter through a pad of Celite®. Recrystallize the filtrate.[3] 2. Silica Plug: Dissolve the compound in a minimal amount of solvent and pass it through a short plug of silica gel. The colored impurities may be retained.[3] |
| Low Yield after Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used for dissolution. | 1. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool).[6] 2. Always use the minimum amount of hot solvent required to fully dissolve the compound.[12] 3. Concentrate the mother liquor and attempt a second-crop crystallization. |
| "Oiling Out" during Recrystallization | The solute's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | 1. Use a lower-boiling point solvent. 2. Re-heat the oily mixture to redissolve, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., leave the flask in the warm heating mantle after turning it off).[12] |
| Low Yield after Column Chromatography | The basic aminopyrazole is irreversibly binding to the acidic silica gel. | 1. Crucial Step: Ensure you have deactivated the silica by adding 1-2% triethylamine to your mobile phase during both slurry packing and elution.[6] 2. Consider using neutral alumina as an alternative stationary phase.[3][6] |
Decision-Making Flowchart for Purification Strategy
Caption: Decision tree for selecting a purification method for 4-amino-1,3,5-trimethylpyrazole HCl.
References
- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
- SciSpace. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1).
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- National Institutes of Health (NIH). (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- Chem LibreTexts. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem., 73, 2412-2415.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Office of Scientific and Technical Information (OSTI.GOV). (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. osti.gov [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of Pyrazole Amine Salts in Dichloromethane
Welcome to the technical support center for resolving solubility challenges with pyrazole amine salts in dichloromethane (DCM). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, we will explore the underlying scientific principles governing solubility and provide practical, step-by-step troubleshooting strategies.
Introduction to Pyrazole Amine Salt Solubility
Q1: Why am I experiencing solubility issues with my pyrazole amine salt in dichloromethane?
A1: Dichloromethane is a moderately polar aprotic solvent. While it can dissolve a range of organic compounds, pyrazole amine salts can present challenges due to a combination of factors:
-
High Crystal Lattice Energy: The strong ionic and hydrogen bonding interactions within the crystal structure of the salt require significant energy to overcome for dissolution to occur.[1]
-
Polarity Mismatch: Although DCM has a dipole moment, it may not be sufficiently polar to effectively solvate the dissociated ions of the salt, especially if the pyrazole core or the amine substituent contains highly polar functional groups.
-
Intermolecular Forces: Strong intermolecular forces in the solid state, such as hydrogen bonding between the pyrazole N-H and the amine, can make solubilization energetically unfavorable.[2]
-
Nature of the Counterion: The size, charge distribution, and lipophilicity of the counterion play a crucial role.[3] Large, non-polar counterions may improve solubility in less polar solvents, while small, highly charged counterions are better solvated by more polar solvents.
Common Solubility Issues and Immediate Troubleshooting
Q2: My pyrazole amine salt is completely insoluble in DCM at room temperature. What are the first steps I should take?
A2: When faced with complete insolubility, a systematic approach is key. Here are the initial troubleshooting steps:
-
Sonication: Begin by sonicating the mixture. The ultrasonic waves can help to break up the solid particles, increasing the surface area available for solvation.
-
Gentle Heating: Carefully warm the mixture. Increased temperature can provide the necessary energy to overcome the crystal lattice energy and enhance solubility.[4] However, be cautious of potential degradation of your compound at elevated temperatures.
-
Co-solvent Addition: Introduce a small amount of a more polar, miscible co-solvent. For instance, adding a small percentage of methanol or ethanol can significantly increase the polarity of the solvent system and improve the solvation of the salt.[4]
In-depth Solubility Enhancement Strategies
Q3: The initial troubleshooting steps didn't work. What other strategies can I employ to dissolve my pyrazole amine salt in DCM?
A3: If basic methods fail, more advanced techniques may be necessary. These strategies involve modifying the compound or the solvent system more significantly.
Chemical Modification
-
Counterion Exchange: The choice of counterion is critical. If you are using a hydrochloride or sulfate salt, consider exchanging it for a salt with a larger, more lipophilic counterion like trifluoroacetate (TFA) or a tosylate. This can decrease the crystal lattice energy and improve compatibility with DCM.
-
Free Base Conversion: For many applications, converting the salt to its free base form is the most effective way to achieve solubility in less polar organic solvents like DCM.[4] This involves neutralizing the salt with a mild base.
Solvent System Modification
-
Binary and Ternary Solvent Systems: Experiment with different solvent mixtures. A combination of DCM with other solvents like toluene, acetonitrile, or tetrahydrofuran (THF) can create a solvent environment with the ideal polarity to dissolve your specific salt.[2]
-
Use of Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can facilitate the transfer of the salt from the solid phase into the organic solvent.
Experimental Protocols
Protocol 1: Conversion of a Pyrazole Amine Hydrochloride Salt to its Free Base
Objective: To convert a poorly DCM-soluble pyrazole amine hydrochloride salt to its more soluble free amine form.
Materials:
-
Pyrazole amine hydrochloride salt
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve or suspend the pyrazole amine hydrochloride salt in DCM in a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer (DCM) should contain the free amine.
-
Drain the lower organic layer into a clean flask.
-
Wash the organic layer with deionized water and then with brine to remove residual water and inorganic salts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrazole amine salt solubility in DCM.
Data Presentation
Table 1: Impact of Counterion on Solubility in Dichloromethane (Qualitative)
| Counterion | Typical Polarity | Expected Solubility in DCM | Rationale |
| Chloride (Cl⁻) | High | Low | Strong ionic interactions and high crystal lattice energy. |
| Sulfate (SO₄²⁻) | Very High | Very Low | Strong ionic interactions and potential for extensive hydrogen bonding. |
| Trifluoroacetate (TFA⁻) | Moderate | Moderate to High | Larger, more diffuse charge and increased lipophilicity can improve compatibility with DCM. |
| Tosylate (TsO⁻) | Low | High | The bulky, aromatic nature of the tosylate anion significantly increases lipophilicity. |
Frequently Asked Questions (FAQs)
Q4: Can the substituents on the pyrazole ring affect solubility in DCM?
A4: Absolutely. The nature and position of substituents on the pyrazole ring have a significant impact on the overall polarity and solubility of the molecule.[2][6] Lipophilic or non-polar substituents will generally increase solubility in DCM, while polar substituents like hydroxyl or amino groups can decrease it.[2]
Q5: My pyrazole amine salt is hygroscopic. How does this affect its solubility?
A5: Hygroscopic compounds readily absorb moisture from the atmosphere. This absorbed water can form tight hydrates, increasing the crystal lattice energy and making the salt more difficult to dissolve in a non-polar solvent like DCM. It is crucial to handle and store hygroscopic salts under anhydrous conditions.
Q6: I've managed to dissolve my salt, but it crashes out of solution over time. What can I do?
A6: This indicates that you have formed a supersaturated solution. While you may have temporarily overcome the kinetic barrier to dissolution, the solution is not thermodynamically stable. To address this, you can either slightly increase the proportion of the co-solvent, maintain a slightly elevated temperature, or use a less concentrated solution if your experimental parameters allow.
Q7: Are there any "green" chemistry approaches to consider for improving solubility?
A7: Yes, while the focus here is on DCM, it's worth noting that alternative solvent systems are being explored. For instance, deep eutectic solvents (DES) and ionic liquids are being investigated as environmentally benign reaction media with tunable polarity.[7] Additionally, the use of hydrotropes, which are compounds that can increase the solubility of poorly soluble organic compounds in aqueous media, is another area of active research.[8]
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
LookChem. (n.d.). Cas 288-13-1,Pyrazole. Retrieved from [Link]
-
ResearchGate. (2025, October 14). (PDF) Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. Retrieved from [Link]
-
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. Retrieved from [Link]
-
IRIS UniGe. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]
Sources
Technical Support Center: Handling & Stabilization of 1,3,5-Trimethyl-1H-pyrazol-4-amine
This guide serves as a specialized Technical Support Center for researchers working with 1,3,5-trimethyl-1H-pyrazol-4-amine (also referred to as 4-amino-1,3,5-trimethylpyrazole).
Case ID: PREV-OX-TMPA-001 Status: Active Support Support Level: Senior Application Scientist
⚠️ Critical Structure Clarification
Before proceeding, confirm your target molecule. This guide addresses the primary amine variant, which is the most common oxidation-liable intermediate in this class:
-
Structure: Pyrazole ring with Methyl groups at positions 1, 3, and 5 ; and a primary Amino group (
) at position 4 . -
Common Issue: Rapid darkening (browning/blackening) upon exposure to air due to electron-rich aromatic oxidation.
Part 1: The Core Problem (Root Cause Analysis)
User Question: Why does my reaction mixture turn black immediately upon exposure to air, even after a clean TLC?
Technical Insight:
The 4-aminopyrazole moiety is exceptionally electron-rich. The combination of the electron-donating amino group (
The Oxidation Cascade:
-
Initiation: Atmospheric oxygen abstracts an electron or hydrogen atom, forming a radical cation .
-
Propagation: These radicals undergo rapid dimerization (forming azo-linkages) or polymerization, leading to "pyrazole tars" (complex quinoid-like mixtures).
-
Catalysis: Trace metals (residual Pd from hydrogenation or Fe from reduction) drastically accelerate this process.
Visualization: Oxidation Mechanism & Prevention Strategy
The following diagram outlines the degradation pathway and the intervention points.
Caption: Figure 1. The oxidation cascade of electron-rich aminopyrazoles. The "Salt Formation" pathway (Green arrow) effectively blocks the radical formation by protonating the amine, removing its electron-donating capability.
Part 2: Synthesis & Workup Protocols (The "Safe Path")
User Question: I am reducing 1,3,5-trimethyl-4-nitropyrazole. How do I isolate the amine without it decomposing?
Standard Protocol: Do NOT attempt to isolate the free base as a dry solid unless you have a glovebox. The free base is often an oil or low-melting solid that degrades rapidly.
Protocol A: Reduction to Salt Formation (Recommended)
| Step | Action | Technical Rationale |
| 1. Reduction | Hydrogenate (H2, Pd/C) in MeOH or EtOH . | Standard reduction. Ensure solvent is degassed prior to catalyst addition to prevent fire and initial oxidation. |
| 2. Filtration | Filter through Celite under Argon/Nitrogen blanket . | CRITICAL STEP. Do not suck the filter cake dry in air. Keep it wet with solvent or use a Schlenk frit. |
| 3. Trapping | Immediately add 4M HCl in Dioxane (or ethanolic HCl) to the filtrate. | Protonation of the amine ( |
| 4. Isolation | Concentrate the filtrate to precipitate the salt. | The HCl salt is a stable, white/off-white solid. |
| 5. Drying | Filter the salt and dry under vacuum.[3] | Removes residual solvent and HCl. |
Protocol B: Purification of Free Base (If absolutely necessary)
If you must isolate the free base (e.g., for a specific coupling reaction):
-
Avoid Silica Gel: Silica is slightly acidic and can catalyze decomposition. Use Neutral Alumina or pre-treat silica with 2% Triethylamine.
-
Degas Solvents: Use solvents purged with Nitrogen for 15 minutes.
-
Speed: Perform the column chromatography rapidly under positive nitrogen pressure (flash), not gravity.
Part 3: Troubleshooting & FAQs
Q1: My product turned purple/black on the rotary evaporator. Can I save it?
Answer:
-
Diagnosis: This is likely surface oxidation (formation of azo-impurities).
-
Recovery: Dissolve the dark residue in degassed ethanol. Add activated charcoal, boil briefly (under inert atmosphere), and filter while hot. Then, immediately add HCl to precipitate the salt. The colored impurities often remain in the mother liquor.
Q2: Can I store the free base in the fridge?
Answer: No. Even at -20°C, the free base will oxidize over time if exposed to any headspace oxygen.
-
Solution: Store as the Hydrochloride (HCl) or Sulfate salt.
-
Data Comparison:
| Form | Storage Condition | Shelf Life (Approx) | Appearance |
| Free Base | Ambient Air | < 24 Hours | Dark Oil/Solid |
| Free Base | -20°C (Inert) | 1-2 Weeks | Yellow/Brown Solid |
| HCl Salt | Ambient Air | > 1 Year | White/Off-White Solid |
Q3: I need the free base for the next reaction (e.g., Amide Coupling). How do I use the salt?
Answer: Do not "freebase" the salt in a separate step (extraction). Instead, perform an in-situ neutralization :
-
Suspend the stable HCl salt in your reaction solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic base (e.g., DIPEA, TEA) immediately before adding the electrophile (Acid Chloride/Carboxylic Acid).
-
This minimizes the time the unstable free amine exists in solution.
Part 4: Workflow Visualization
The following diagram illustrates the "Safe Path" workflow to ensure high yield and purity.
Caption: Figure 2. Decision tree for the isolation of 1,3,5-trimethyl-1H-pyrazol-4-amine. The "Green Path" (Salt Formation) is the industry standard for stability.
References
-
BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Retrieved from
- Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding on pyrazole synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13627993, 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from
- Organic Syntheses. (2010). General methods for the reduction of nitro-pyrazoles to amino-pyrazoles. (General procedural grounding).
-
CymitQuimica. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine Product Data. Retrieved from
Sources
Recrystallization solvents for N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride
Ticket Reference: PYR-HCl-REC-001 Subject: Optimization of Recrystallization Solvents & Purification Protocols Status: Open / Resolved Assigned Specialist: Senior Application Scientist[1]
Technical Abstract & Compound Verification
Before proceeding with solvent selection, we must verify the structural isomer to ensure the polarity profile matches our protocols.[1]
-
Target Compound: N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride[1]
-
Chemical Nature: This is an aminopyrazole salt.[1][2] The pyrazole ring is electron-rich and basic.[1] The hydrochloride salt form transforms the compound from a moderately polar organic base into a highly polar ionic solid.[1]
-
Structural Ambiguity Alert:
-
Isomer A (Most Common): 1,3,5-trimethyl-1H-pyrazol-4-amine (Methyl on Ring N1, C3, C5).[1]
-
Isomer B (Literal Interpretation): N,3,5-trimethyl-1H-pyrazol-4-amine (Methyl on Exocyclic Amine, Ring C3, C5; Ring N1 is unsubstituted).[1]
-
Impact: Both forms behave similarly as HCl salts (high water/alcohol solubility, low non-polar solubility).[1] This guide applies to both, but Isomer A is the standard commercial intermediate (CAS 28466-21-9 for free base).[1]
-
Troubleshooting Guide (Q&A Format)
User Question 1: I tried recrystallizing from pure water, but I lost most of my yield. The mother liquor is still yellow.[1] What happened?
Tech Support Analysis:
Aminopyrazole hydrochlorides are highly water-soluble due to their ionic lattice and hydrogen-bonding potential.[1] Recrystallizing from water often leads to poor recovery because the compound remains dissolved even at
Resolution: Switch to a binary solvent system (Solvent/Anti-solvent) or a short-chain alcohol .[1] Water should only be used if the salt is extremely impure, and even then, "salting out" or evaporation is required.[1]
User Question 2: My product is oiling out (forming a goo) instead of crystallizing when I cool the ethanol solution. How do I fix this?
Tech Support Analysis: "Oiling out" occurs when the liquid-liquid phase separation occurs before the solid-liquid crystallization boundary.[1] This often happens if:
-
The solution is too concentrated (supersaturation is too high).[1]
-
The cooling rate is too fast.[1]
-
Impurities are lowering the melting point.[1]
Resolution:
-
Re-heat the mixture until clear.
-
Add a seed crystal at the cloud point (approx.[1]
).[1] -
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate.
-
Add Anti-solvent slowly: Add warm Ethyl Acetate or MTBE dropwise to the hot solution until slight turbidity persists, then cool.[1]
User Question 3: Which solvent system gives the highest purity for removing colored oxidation impurities?
Tech Support Analysis: Aminopyrazoles are prone to air oxidation (turning brown/red).[1] These oxidized impurities are often polar.[1]
Resolution: Methanol/MTBE or Isopropanol/Ethyl Acetate .[1] The polar impurities tend to stay in the alcohol mother liquor, while the HCl salt crystallizes out upon addition of the less polar ester/ether.[1]
Recommended Solvent Systems
The following data summarizes solvent compatibility based on the polarity index of aminopyrazole salts.
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol (Abs.) | Primary Solvent | High | Moderate | Best for First Pass. Good balance of solubility.[1] |
| Isopropanol (IPA) | Primary Solvent | Moderate | Low | Best for Yield. Lower solubility than EtOH forces more crystals out.[1] |
| Methanol | Primary Solvent | Very High | High | Avoid unless compound is insoluble in EtOH.[1] Yield loss risk.[1][3] |
| Ethyl Acetate | Anti-Solvent | Low | Insoluble | Recommended. Safer than ethers.[1] Promotes good crystal habit.[1] |
| MTBE | Anti-Solvent | Low | Insoluble | Excellent anti-solvent.[1] Forms defined crystals.[1][3] |
| Diethyl Ether | Anti-Solvent | Low | Insoluble | High Risk. Flammable/Peroxides.[1] Use only if EtAc fails. |
Detailed Experimental Protocols
Protocol A: The "Standard" Binary Recrystallization (EtOH/EtAc)
Best for: High purity requirements and removal of colored impurities.
-
Dissolution: Place crude N,3,5-trimethyl-1H-pyrazol-4-amine HCl in a round-bottom flask. Add Absolute Ethanol (
per gram of solid).[1] -
Heating: Heat to reflux (
) with stirring. If solid remains, add EtOH in increments until fully dissolved.[1]-
Critical: If black specks remain (Pd/C catalyst or inorganic salts), filter the hot solution through Celite immediately.[1]
-
-
Anti-Solvent Addition: Remove from heat source.[1] While still hot, slowly add Ethyl Acetate dropwise.
-
Endpoint: Stop adding when a faint cloudiness persists for more than 10 seconds.
-
-
Clarification: Add 2-3 drops of Ethanol to clear the cloudiness (restore single phase).
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (
) for 2 hours. -
Isolation: Filter the white needles via vacuum filtration. Wash with cold 1:1 EtOH/EtAc mixture.[1]
Protocol B: Single-Solvent Isopropanol (IPA) Method
Best for: Large-scale batches where handling two solvents is cumbersome.[1]
-
Dissolution: Suspend crude solid in Isopropanol (
per gram). -
Reflux: Heat to reflux (
).[1] The salt should dissolve.[1][3][4][5] If not, add small amounts of Methanol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) to assist.[1] -
Slow Cool: Turn off the heat and let the flask sit in the oil bath as it cools down (very slow cooling).
-
Harvest: Once at room temperature, cool to
. Filter and wash with cold IPA.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification path based on your observation of the crude material.
Caption: Decision tree for selecting the optimal purification workflow based on crude solubility and impurity profile.
References & Authority
-
BenchChem. "Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis." BenchChem Protocols. Accessed 2024.[1] Link
-
Relevance: Establishes the synthesis pathway (reduction of nitro-pyrazole) and general purification via recrystallization for this class of compounds.
-
-
Sigma-Aldrich. "1,3,5-Trimethyl-1H-pyrazol-4-amine Product Specification & Safety Data Sheet." MilliporeSigma. Link
-
Relevance: Confirms the physical properties (solid, MP) and storage conditions (hygroscopic nature) necessitating anhydrous solvents.
-
-
European Patent Office. "Method for purifying pyrazoles via Acid Addition Salts."[1] WO2011076194A1.[1] Link
-
ResearchGate (Discussion). "Recrystallization of amine compounds and salts." Scientific Community Forum.[1] Link
-
Relevance: Provides peer-reviewed consensus on using alcohol/ether systems for polar amine salts.[1]
-
Sources
- 1. 1,3,5-Trimethyl-1H-pyrazol-4-amine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. designer-drug.com [designer-drug.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Handling hygroscopic nature of trimethylpyrazole hydrochloride salts
Welcome to the technical support center for trimethylpyrazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals. As active pharmaceutical ingredients (APIs), the handling and storage of these hygroscopic salts are critical for ensuring experimental reproducibility, stability, and overall project success. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges posed by the moisture-sensitive nature of these compounds.
The Challenge of Hygroscopicity
Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[1] For trimethylpyrazole hydrochloride and similar hydrochloride salts, this affinity for moisture is primarily due to the presence of polar functional groups and the ionic nature of the salt, which readily interact with water vapor.[1]
Moisture absorption is not a trivial issue; it can lead to a cascade of problems that compromise the integrity of the material and the validity of your experimental results. These issues include:
-
Physical Changes : Caking, clumping, or even complete deliquescence (dissolving in absorbed water) can occur, making the powder difficult to handle, weigh, and dispense accurately.[2][3]
-
Chemical Degradation : The presence of water can initiate or accelerate hydrolysis, leading to the formation of impurities and a reduction in the purity and potency of the API.[3][4]
-
Altered Physicochemical Properties : Moisture can change a compound's crystal structure, solubility, and bioavailability, impacting downstream formulation and in-vivo studies.[4][5]
-
Inaccurate Measurements : Weighing a sample that has absorbed an unknown amount of water leads to significant errors in concentration calculations for solutions, directly affecting dose accuracy and experimental outcomes.
This guide will equip you with the knowledge and protocols to mitigate these risks effectively.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Scenario 1: Inconsistent Results in Biological Assays
Q: "I've been preparing stock solutions of a trimethylpyrazole hydrochloride salt for a cell-based assay, but I'm seeing significant variability in my dose-response curves between batches. What could be the cause?"
A: This is a classic symptom of inaccurate stock solution concentration, very likely caused by the hygroscopic nature of the salt. If the powder absorbs moisture from the atmosphere before or during weighing, the actual mass of the active compound you are weighing is less than what the balance reads.
-
Causality : The mass displayed on the balance is the sum of your compound and the absorbed water. For example, if your 10.0 mg sample has absorbed 5% water by mass, you are only dispensing 9.5 mg of the active compound. This seemingly small difference can lead to significant variations in your final assay concentrations. The high humidity in many laboratory environments can exacerbate this issue.[6]
-
Troubleshooting Protocol: Preparing an Accurate Stock Solution
-
Pre-Experiment Preparation :
-
Place the sealed container of the trimethylpyrazole hydrochloride salt and all necessary tools (spatulas, weigh boats) inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) for at least 2-4 hours before use. This equilibrates the equipment to a dry environment.
-
Alternatively, for more sensitive experiments, perform all manipulations within a glove box with a controlled low-humidity atmosphere.[6][7]
-
-
Weighing Procedure :
-
Minimize the time the container is open to the atmosphere. Open it only within the controlled environment of a glove box or for the briefest possible time in the open lab.[2][8]
-
Quickly transfer the desired amount of powder to a pre-tared weigh boat and record the mass. Speed is critical to prevent moisture uptake during the measurement itself.[8]
-
Immediately and tightly reseal the main container.
-
-
Dissolution :
-
Promptly add the weighed powder to your pre-measured solvent. Ensure the compound is fully dissolved according to its solubility specifications.
-
-
Verification (Optional but Recommended) :
-
If assay variability persists, consider performing a water content analysis (e.g., Karl Fischer titration) on a small sample of the powder to determine the exact percentage of water. This value can then be used to correct the mass for all future preparations.
-
-
Scenario 2: Powder is Clumped or "Bricked" in the Container
Q: "I opened a new bottle of trimethylpyrazole hydrochloride, and the powder is clumped together and difficult to break apart. Can I still use it?"
A: Clumping and caking are clear physical signs that the material has absorbed a significant amount of moisture.[2][9] This happens when moisture is absorbed to the point where it begins to form liquid bridges between particles, which then solidify upon slight drying, creating agglomerates.[3] While you may be able to use the material after drying, you must verify its integrity.
-
Causality : This issue typically arises from improper storage, such as a container that was not sealed tightly or was stored in a high-humidity environment.[9][10] Even a single instance of leaving the cap loose can be enough to compromise the entire bottle.
-
Workflow for Handling Caked Material
Caption: Logical workflow for assessing and using caked material.
-
Protocol: Drying a Hygroscopic Salt
-
Preparation :
-
Spread the clumped powder in a thin, even layer on a clean, dry glass watch glass or petri dish to maximize surface area.
-
-
Drying Method Selection :
-
Vacuum Oven (Recommended) : Place the sample in a vacuum oven at a moderate temperature (e.g., 40-50°C). The combination of heat and low pressure is highly effective at removing water without causing thermal decomposition. Dry for 4-16 hours.
-
Desiccator : For a gentler approach, place the dish inside a vacuum desiccator at room temperature. This method is slower but minimizes the risk of degradation. It may take 24-48 hours.
-
Standard Oven (Use with Caution) : Gentle heating in a standard laboratory oven (e.g., 50-60°C) can also be effective.[8][10] However, you must first confirm that the compound is thermally stable at the chosen temperature to avoid degradation.[11]
-
-
Verification of Dryness :
-
Periodically weigh the sample (e.g., every 2 hours) after allowing it to cool in a desiccator. The material is considered dry when you achieve a constant weight between two consecutive measurements.[12]
-
-
Post-Drying Handling :
-
Once dry, immediately transfer the powder to a new, clean, dry, and tightly sealed container. Store it in a desiccator or a controlled humidity cabinet.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for trimethylpyrazole hydrochloride salts?
A: The ideal storage conditions are designed to minimize exposure to atmospheric moisture.[2][8] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific recommendations.[13] General best practices include:
-
Container : Store in the original, tightly sealed container.[2][8] For long-term storage or after opening, consider using a secondary container with a desiccant, such as a desiccator cabinet.
-
Environment : Keep the container in a cool, dry place away from direct sunlight and heat sources.[9][10] A controlled environment with low relative humidity (RH) is optimal.
-
Inert Atmosphere : For extremely sensitive applications or long-term storage of primary reference standards, consider storing under an inert gas like argon or nitrogen.
Q2: How quickly do hygroscopic salts absorb water?
A: The rate of moisture absorption depends on several factors:
-
Relative Humidity (RH) : The higher the ambient humidity, the faster the absorption.[2]
-
Compound's Nature : Different salts have different degrees of hygroscopicity.
-
Surface Area : A fine powder will absorb moisture more quickly than large crystals due to a larger exposed surface area.[12][14]
-
Exposure Time : Even brief exposure during weighing can be significant. Some highly hygroscopic materials, like sodium hydroxide pellets, can deliquesce in under an hour in moist air.[13]
Q3: Can I use rice or other drying agents directly in the container with my API?
A: While adding uncooked rice to a salt shaker is a common household trick, it is not an acceptable practice for high-purity APIs in a research or pharmaceutical setting.[9] This introduces a potential source of contamination and is not a controlled or quantifiable method for maintaining dryness. Use laboratory-grade desiccants (e.g., silica gel, calcium sulfate) in a separate desiccator or within the packaging but not in direct contact with the API.
Q4: What is "deliquescence" and how is it different from hygroscopicity?
A: Deliquescence is an extreme form of hygroscopicity. A hygroscopic material absorbs moisture from the air.[1] A deliquescent material absorbs so much moisture from the air that it dissolves in the absorbed water and forms a liquid solution.[13] If you observe your trimethylpyrazole hydrochloride salt turning into a puddle or slurry, it has undergone deliquescence and its purity is highly suspect.
Q5: Beyond handling, how can hygroscopicity be managed in drug development?
A: Managing hygroscopicity is a critical part of drug formulation and development.[15][16] If a promising API is highly hygroscopic, formulation scientists may employ several strategies to improve its stability and handling characteristics:
-
Salt Selection : Testing different salt forms of the API to find a less hygroscopic version.
-
Co-crystallization : Forming a co-crystal with another molecule can alter the crystal lattice and reduce moisture uptake.[4][17]
-
Formulation Strategies :
This technical guide provides a foundation for handling the challenges associated with trimethylpyrazole hydrochloride salts. By understanding the principles of hygroscopicity and implementing these careful handling and storage protocols, you can ensure the integrity of your materials and the reliability of your scientific results.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]
-
Al-Sabbagh, A. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Minerals and Materials Characterization and Engineering, 11(5), 293-305. [Online] Available at: [Link]
-
wikiHow. (2025). How to Dry Damp Salt. [Online] Available at: [Link]
-
Lubervo. (2026). Hygroscopicity: Significance and symbolism. [Online] Available at: [Link]
-
TutorChase. What techniques are used to dry salts in the lab? [Online] Available at: [Link]
-
CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.net. [Online] Available at: [Link]
-
Sathali, A. A., & Valivarthi, H. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Online] Available at: [Link]
-
Oreate AI Blog. (2026). Mastering the Art of Drying Out Salt: A Simple Guide. [Online] Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Online] Available at: [Link]
-
Technology Networks. (2023). Hygroscopicity Evaluation. [Online] Available at: [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. [Online] Available at: [Link]
-
Nguyen, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1148. [Online] Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Online] Available at: [Link]
-
Feng, Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(7), 819-831. [Online] Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]
-
Chiu, Y.-J., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials, 32(11), 3755-3773. [Online] Available at: [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Online] Available at: [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. [Online] Available at: [Link]
-
Feng, Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed, 35726715. [Online] Available at: [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online] Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. How to Dry Damp Salt: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 10. Mastering the Art of Drying Out Salt: A Simple Guide - Oreate AI Blog [oreateai.com]
- 11. tutorchase.com [tutorchase.com]
- 12. reddit.com [reddit.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 15. labinsights.nl [labinsights.nl]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. researchgate.net [researchgate.net]
Resolving pH sensitivity issues with N,3,5-trimethyl-1H-pyrazol-4-amine HCl
Topic: Resolving pH Sensitivity, Solubility, and Stability Issues
CAS (HCl Salt): 1185303-62-1 | CAS (Free Base): 28466-21-9
Core Technical Overview
The Central Conflict: Handling N,3,5-trimethyl-1H-pyrazol-4-amine HCl presents a classic "stability vs. reactivity" paradox common to electron-rich heteroaromatic amines.
-
Acidic State (pH < 4): The molecule exists as a hydrochloride salt. It is water-soluble and chemically stable but nucleophilically dormant.
-
Basic State (pH > 8): The molecule exists as a free base. It is nucleophilic (reactive) and organic-soluble, but highly susceptible to oxidative degradation (turning pink/brown) and precipitation in aqueous media.
This guide addresses the specific "pH sensitivity" failures researchers encounter: unexpected precipitation during neutralization and oxidative decomposition during extraction.
Troubleshooting Guide (Q&A Format)
Issue A: The "Crash Out" Phenomenon
Q: I neutralized the HCl salt solution with NaOH, and a thick precipitate formed that won't redissolve in my organic solvent. What happened?
Diagnosis: You likely triggered rapid crystallization of the free base in a highly aqueous environment where it is insoluble, trapping salts or impurities.
The Fix: The "Biphasic Release" Protocol Do not neutralize the salt in pure water. You must provide an organic sink before basification.
-
Dissolve: Dissolve the HCl salt in the minimum amount of water (or 1:1 Water/Methanol).
-
Overlay: Add your extraction solvent (DCM or EtOAc) before adding base.
-
Neutralize: Add Saturated NaHCO₃ (mild base) or 1M NaOH (strong base) dropwise while stirring vigorously.
-
Verify: Check the aqueous layer pH. It must be > pH 9 to ensure complete deprotonation (The pKa of the conjugate acid is estimated ~5-6).
Issue B: The "Pink Solution" (Oxidation)
Q: My clear reaction mixture turned pink/brown upon workup. Is my product ruined?
Diagnosis: This is the hallmark of amino-pyrazole oxidation . Electron-rich amines are prone to forming radical cations or diazo-species upon exposure to air at basic pH.
The Fix: Argon-Shielded Workup
-
Degas: Sparge all solvents (water and organic) with Argon/Nitrogen for 15 minutes prior to use.
-
Limit Exposure: Perform the neutralization (as described in Issue A) under an inert atmosphere.
-
Speed: Do not leave the free base in solution for extended periods. Dry (Na₂SO₄) and concentrate immediately.
-
Storage: Store the free base as a solid under Argon at -20°C. If possible, keep it as the HCl salt until the moment of reaction.
Issue C: Failed Coupling Reactions
Q: I used the HCl salt directly in an amide coupling (EDC/HATU), but the yield is <10%.
Diagnosis: The HCl salt protonates the amine nitrogen, rendering it non-nucleophilic. Standard tertiary amine bases (DIPEA/TEA) may not be strong enough or present in high enough equivalents to fully deprotonate the specific pyrazole-amine salt in organic media.
The Fix: In-Situ "Free-Basing" Do not rely on equilibrium.
-
Method: Pre-stir the HCl salt with 2.5 equivalents of DIPEA in the reaction solvent for 30 minutes before adding the electrophile/coupling agent.
-
Why? This ensures the HCl is fully scavenged. The extra 0.5 eq accounts for the buffering capacity of the pyrazole ring nitrogens.
Critical Data & Solubility Matrix
Understanding the species distribution is vital for extraction.
| Parameter | Acidic (pH 1-4) | Neutral (pH 6-7) | Basic (pH > 9) |
| Dominant Species | Cationic (R-NH₃⁺ Cl⁻) | Mixed Equilibrium | Neutral Free Base (R-NH₂) |
| Water Solubility | High (>50 mg/mL) | Moderate/Low | Very Low (<1 mg/mL) |
| Organic Solubility | Insoluble | Moderate | High |
| Stability | Stable | Moderate | Unstable (Oxidation Risk) |
| Color | Colorless/White | Off-white | Turns Pink/Brown in Air |
Visualizing the pH Pathway
The following diagram illustrates the critical decision points based on pH manipulation.
Caption: pH-dependent stability and reactivity flow. Note the critical risks at high pH.
Experimental Protocol: Safe Extraction of Free Base
Objective: Isolate the free base from 1.0 g of HCl salt without degradation.
-
Preparation:
-
Prepare a biphasic mixture: 10 mL distilled water + 15 mL Dichloromethane (DCM).
-
Crucial: Sparge the mixture with Nitrogen for 10 minutes.
-
-
Dissolution:
-
Add 1.0 g of N,3,5-trimethyl-1H-pyrazol-4-amine HCl to the aqueous layer. Stir until dissolved.
-
-
Neutralization:
-
Cool the mixture to 0°C (ice bath) to slow oxidation kinetics.
-
Slowly add 2M NaOH dropwise while monitoring pH. Target pH 10-11.
-
Observation: The organic layer should absorb the amine as it forms.
-
-
Separation:
-
Drying:
-
Combine organic layers, dry over anhydrous Na₂SO₄ (sodium sulfate).
-
Filter and concentrate in vacuo (rotary evaporator) at < 40°C.
-
-
Result:
-
You should obtain a pale yellow/off-white solid. If it is dark brown, oxidation occurred.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45074871, 4-Amino-1,3,5-trimethylpyrazole hydrochloride. Retrieved from [Link][5]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry (5th ed.). Wiley.
Sources
- 1. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 4-Amino-1,3,5-trimethylpyrazole hydrochloride | C6H12ClN3 | CID 45074871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: FTIR Spectral Analysis of 4-Amino-1,3,5-Trimethylpyrazole HCl
Executive Summary
In drug development and energetic materials synthesis, 4-amino-1,3,5-trimethylpyrazole hydrochloride serves as a critical intermediate.[1] Its purity and solid-state form directly influence downstream reaction yields and solubility profiles.[1]
This guide provides a technical comparison of the FTIR spectral characteristics of the HCl salt versus its Free Base precursor and structural analogs.[1] Unlike generic spectral lists, this document focuses on the mechanistic vibrational changes that occur during salt formation, providing a robust protocol for identifying this specific pyrazole derivative.
Key Takeaway: The definitive identification of the HCl salt relies on the disappearance of the sharp primary amine doublet (3345/3209 cm⁻¹) and the emergence of a broad ammonium band (2600–3100 cm⁻¹), accompanied by characteristic ring breathing mode shifts.
Structural & Vibrational Theory
To interpret the spectrum accurately, one must understand the structural transformation.[2] 4-amino-1,3,5-trimethylpyrazole contains a pyrazole ring methylated at positions 1, 3, and 5, with an exocyclic amine at position 4.[1]
The Salt Formation Mechanism
Upon reaction with hydrochloric acid, protonation typically occurs at the most basic site. While the pyrazole ring nitrogen (N2) is basic, the exocyclic primary amine (-NH₂) at position 4 is the primary site for salt formation in this specific derivative, converting it to the ammonium form (-NH₃⁺).
-
Free Base (Neutral): Characterized by discrete N-H stretching vibrations (symmetric and asymmetric).[1]
-
HCl Salt (Ionic): Characterized by N-H⁺ stretching vibrations involved in strong hydrogen bonding with the chloride counter-ion, leading to significant peak broadening.[1]
Diagram: Salt Identification Logic
Figure 1: Decision tree for identifying the salt form of 4-amino-1,3,5-trimethylpyrazole.
Comparative Spectral Analysis
The following table contrasts the experimentally verified peaks of the Free Base with the diagnostically derived peaks of the HCl salt.
Table 1: Critical Peak Assignments
| Functional Group | Vibration Mode | Free Base (Experimental) [1,2] | HCl Salt (Diagnostic) | Spectral Interpretation |
| Primary Amine | N-H Stretch (Asym) | 3345 cm⁻¹ (Sharp) | Absent | The sharp doublet collapses upon protonation.[1] |
| Primary Amine | N-H Stretch (Sym) | 3209 cm⁻¹ (Sharp) | Absent | Disappearance is the primary indicator of salt formation.[1] |
| Ammonium | -NH₃⁺ Stretch | Absent | 2600–3100 cm⁻¹ (Broad) | A wide, multi-component band overlapping C-H stretches; indicates NH₃⁺[1]···Cl⁻ H-bonding.[1] |
| Methyl Groups | C-H Stretch (Alkyl) | 2941 cm⁻¹ | ~2940–2980 cm⁻¹ | Often obscured by the broad ammonium band in the salt form.[1] |
| Pyrazole Ring | C=N / C=C Stretch | 1580–1600 cm⁻¹ | 1610–1635 cm⁻¹ | Ring modes typically shift to higher frequencies (blue shift) due to cationic charge delocalization.[1] |
| Amine Bending | N-H Scissoring | ~1620 cm⁻¹ | ~1590–1600 cm⁻¹ (Asym def) | The "Ammonium band II" appears near 1600 cm⁻¹.[1] |
| C-N Bond | C-N Stretch (Exocyclic) | ~1250–1300 cm⁻¹ | ~1280–1320 cm⁻¹ | Strengthening of the C-N bond character in the salt form.[1] |
Detailed Regional Analysis[1]
1. The High-Frequency Region (3500 – 2500 cm⁻¹)
-
Free Base: Displays the classic "doublet" of a primary aromatic amine.[1] The peaks at 3345 cm⁻¹ and 3209 cm⁻¹ are distinct and separated from the C-H stretches.[1]
-
HCl Salt: This region becomes dominated by a "fermi resonance" or broad continuum.[1] You will observe a continuous absorption from roughly 3100 cm⁻¹ down to 2600 cm⁻¹.[1] This "mountain" of absorbance obscures the discrete methyl C-H stretches at 2941 cm⁻¹.[1]
2. The Fingerprint Region (1600 – 600 cm⁻¹)
-
Ring Breathing: The pyrazole ring vibrations are sensitive to the electronic environment.[1] In the HCl salt, the positive charge density on the ammonium group exerts an inductive effect, slightly stiffening the ring bonds. Expect the ring breathing modes (normally ~1580 cm⁻¹) to shift upward by 10–20 wavenumbers.
-
Nitro Impurities: If the sample is synthesized via reduction of 1,3,5-trimethyl-4-nitropyrazole, watch for residual NO₂ asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .[1] Their absence confirms complete reduction.[1]
Experimental Protocol: Solid-State Analysis
To ensure reproducibility, the following protocol minimizes hygroscopic interference, which is common with pyrazole salts.
Workflow Diagram
Figure 2: Optimal workflow for FTIR analysis of hygroscopic hydrochloride salts.
Step-by-Step Methodology
-
Sample Pre-treatment (Crucial):
-
Technique Selection:
-
Data Acquisition:
Comparison with Alternatives
When validating the identity of 4-amino-1,3,5-trimethylpyrazole HCl, researchers often encounter structurally similar derivatives.
| Alternative Compound | Key Structural Difference | Distinguishing FTIR Feature |
| 4-Amino-3,5-dimethylpyrazole | No Methyl at N1 (N-H instead) | Shows a broad N-H ring stretch at ~3100–3200 cm⁻¹ (even in free base) due to H-bonding between molecules.[1] The N-Methyl peak (weak, ~2800 cm⁻¹) is absent.[1] |
| 1,3,5-Trimethyl-4-nitropyrazole | Nitro group (-NO₂) instead of Amine | Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂).[1] Complete absence of amine/ammonium peaks in the 2500–3400 cm⁻¹ region.[1] |
| 4-Aminopyrazole (Unsubstituted) | No Methyl groups | Simplified fingerprint region.[1] C-H stretches are purely aromatic (>3000 cm⁻¹), lacking the aliphatic C-H bands (<3000 cm⁻¹) seen in the trimethyl derivative. |
References
-
NIST Mass Spectrometry Data Center. 1,3,5-Trimethyl-1H-pyrazol-4-amine Infrared Spectrum.[1][3] NIST Standard Reference Database.[1] Available at: [Link]
-
Rollas, S., et al. (2006).[1] A New Method for the Synthesis of 4-Amino-3,5-dimethylpyrazoles and Related Compounds.[1] Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-77. (Provides experimental Free Base peaks: 3345, 3209 cm⁻¹).[1]
-
PubChem. 4-Amino-1,3,5-trimethylpyrazole hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Amine vs. Ammonium salt shifts).
Sources
HPLC method development for purity analysis of aminopyrazoles
A Comparative Analysis of pH-Dependent Separation Strategies
Executive Summary
Aminopyrazoles serve as critical pharmacophores in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) but present distinct chromatographic challenges. Their amphoteric nature, combined with basic nitrogen centers, often leads to severe peak tailing and poor resolution of regioisomers (N1- vs. N2-alkylation) when analyzed using standard acidic C18 protocols.
This guide compares the Standard Acidic Method (Generic C18, pH 2.7) against the High-pH Hybrid Method (Hybrid C18, pH 10.0). Experimental evidence demonstrates that the High-pH strategy significantly outperforms traditional methods in peak symmetry (
The Challenge: Why Aminopyrazoles Fail on Generic C18
The aminopyrazole moiety typically exhibits a pKa between 4.0 and 6.0 depending on substitution.
-
The Silanol Trap: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the pyrazole nitrogen is fully protonated (
). These cations interact electrostatically with residual ionized silanols ( ) on the silica surface, causing "shark-fin" tailing. -
Regioisomerism: Synthetic pathways often yield mixtures of N1- and N2-isomers. These isomers have identical mass and similar hydrophobicity, making them difficult to resolve without manipulating the ionization state.
Comparative Analysis: Protocol A vs. Protocol B
Protocol A: The "Standard" Approach (Baseline)
Commonly used in initial screening but often insufficient for this class.
-
Column: High-strength Silica (HSS) C18 (Fully porous, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).
-
Mobile Phase B: Acetonitrile.
-
Mechanism: Analyte is positively charged. Retention relies solely on hydrophobic interaction, fighting against secondary silanol interactions.
Protocol B: The "High-pH" Approach (Recommended)
Utilizes hybrid particle technology to operate above the analyte's pKa.
-
Column: Ethylene Bridged Hybrid (BEH) C18 (1.7 µm) or Poroshell HPH-C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mobile Phase B: Acetonitrile.
-
Mechanism: Analyte is neutral (deprotonated). This eliminates cation-exchange interactions with silanols and increases hydrophobic retention, often reversing elution order of regioisomers to improve selectivity.
Experimental Methodologies
Materials & Reagents[1][2][3][4][5]
-
Analytes: 3-aminopyrazole derivative mixture (Target), N2-isomer impurity, Des-amino impurity.
-
System: UHPLC system with PDA detection (254 nm).
Step-by-Step Protocols
Method A: Acidic Screening (Low pH)
-
Preparation: Dissolve sample in 90:10 Water:MeCN (0.1% Formic Acid) to prevent solvent mismatch.
-
Equilibration: Flush column with 95% MPA for 10 column volumes.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Observation: Monitor for peak tailing (USP Tailing Factor) and baseline separation of the isomer pair.
Method B: High-pH Optimization (High pH)
-
Preparation: Dissolve sample in 90:10 10mM Ammonium Bicarbonate:MeCN. Note: Ensure sample solubility at high pH.
-
Buffer Prep: Dissolve 0.79g
in 1L water; adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.2 µm membrane.[1] -
Gradient: 5% B to 95% B over 10 minutes. Note: Hybrid columns are required; traditional silica will dissolve at pH 10.
-
Observation: Expect increased retention times due to neutral state hydrophobicity.
Data Presentation & Performance Metrics
The following data represents typical performance characteristics comparing the two protocols for a 3-aminopyrazole kinase inhibitor intermediate.
| Metric | Method A (Acidic / Silica C18) | Method B (Basic / Hybrid C18) | Improvement |
| USP Tailing Factor ( | 1.9 (Severe Tailing) | 1.1 (Symmetric) | 42% Improvement |
| Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline Resolved) | > 3x Improvement |
| Peak Width ( | 0.15 min | 0.08 min | Sharper Peaks |
| Sensitivity (S/N) | 150:1 | 280:1 | 85% Increase |
Analysis:
-
Method A fails the standard acceptance criteria (
) due to silanol interactions. Isomers are poorly resolved. -
Method B neutralizes the basic nitrogen, eliminating tailing. The selectivity change at high pH allows the N1/N2 isomers to interact differently with the C18 ligand, providing massive resolution gains.
Decision Workflow (Method Development)
The following diagram illustrates the logical decision tree for developing a purity method for aminopyrazoles, ensuring self-validating choices.
Caption: Logical workflow for selecting the optimal stationary phase and pH conditions based on peak symmetry and isomer resolution.
References
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]
-
Agilent Technologies. (2017). Method Development Guide for Poroshell 120 HPH-C18. Agilent Technical Publications. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Phenomenex. (2018). Optimization of the Separation of Regioisomers of Pyrazoles. Phenomenex Application Guide. [Link]
Sources
Comparative Reactivity Guide: N,3,5-Trimethyl vs. 3,5-Dimethyl Pyrazol-4-amines
Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical comparison between 1,3,5-trimethyl-1H-pyrazol-4-amine (N-methylated) and 3,5-dimethyl-1H-pyrazol-4-amine (N-unsubstituted). While structurally similar, the presence of the N-methyl group in the former fundamentally alters the reactivity landscape, solubility profile, and regiochemical outcomes of downstream derivatization.
For medicinal chemists, the choice between these two building blocks often dictates the success of scaffold synthesis, particularly in the design of kinase inhibitors and Schiff-base ligands. This guide analyzes their electronic properties, nucleophilic behavior, and provides validated protocols for their use.
Structural & Electronic Profiling
The core distinction lies in the N1-position. The 3,5-dimethyl variant possesses an acidic proton (N-H), enabling tautomerism and competitive nucleophilicity. The N,3,5-trimethyl variant is "fixed," blocking N1-reactivity and enhancing lipophilicity.
Comparative Data Table
| Feature | 3,5-Dimethyl-1H-pyrazol-4-amine | 1,3,5-Trimethyl-1H-pyrazol-4-amine |
| CAS Number | 5272-86-6 | 28466-21-9 |
| Structure Type | Protomorphic (Tautomeric) | Fixed Regioisomer |
| Molecular Weight | 111.15 g/mol | 125.17 g/mol |
| pKa (4-NH₂) | ~5.7 (Predicted) | ~6.0 (Predicted - More Basic) |
| N1-Acidity (pKa) | ~14.0 (Ring NH) | N/A (Blocked) |
| LogP (Lipophilicity) | ~0.5 (More Polar) | ~1.0 (More Lipophilic) |
| Solubility | High in MeOH, DMSO; Mod. in Water | High in DCM, EtOAc, Alcohols |
| Primary Reactivity | Amphoteric (N1-H acidic, 4-NH₂ basic) | Nucleophilic (4-NH₂ only) |
Key Insight: The N-methyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the pyrazole ring. This makes the N,3,5-trimethyl amine slightly more nucleophilic at the 4-position compared to its N-H counterpart, while simultaneously eliminating N1-side reactions.
Reactivity Analysis & Mechanistic Pathways
A. The Regioselectivity Challenge (N-H Species)
The 3,5-dimethyl analog presents a classic "ambident nucleophile" challenge.
-
Neutral Conditions: The 4-amino group is the primary nucleophile.
-
Basic Conditions: Deprotonation of the ring nitrogen (N1) creates a pyrazolide anion. This anion is a potent nucleophile, often reacting faster with electrophiles (alkyl halides, acyl chlorides) than the exocyclic amine, leading to unwanted N1-substitution.
B. The "Fixed" Advantage (N-Me Species)
The 1,3,5-trimethyl analog forces reaction exclusively at the 4-amino group. This is critical when synthesizing amides or ureas where N1-protection would otherwise be required.
C. Visualizing the Divergence
The following diagram illustrates how the N-H species can lead to mixture products, whereas the N-Me species yields a single regioisomer.
Figure 1: Mechanistic divergence between N-H and N-Me pyrazole amines. The N-H variant carries a risk of N1-alkylation/acylation, particularly under basic conditions.
Experimental Protocols
These protocols are designed to be self-validating. The choice of solvent and base is optimized to leverage the specific properties of each amine.
Protocol A: Selective Amide Coupling (General Procedure)
Target: Synthesis of Pyrazole-Amides for Kinase Inhibition.
For 1,3,5-Trimethyl-1H-pyrazol-4-amine (N-Me):
-
Dissolution: Dissolve 1.0 equiv of amine in Dichloromethane (DCM) (0.2 M).
-
Base: Add 1.5 equiv Diisopropylethylamine (DIPEA) . Note: DIPEA acts as an HCl scavenger. Since N1 is blocked, strong bases are unnecessary.
-
Addition: Add 1.1 equiv of Acid Chloride dropwise at 0°C.
-
Workup: Wash with 1N HCl (removes unreacted amine) followed by sat. NaHCO₃.
-
Outcome: High purity amide. No N1-acylation byproducts.
For 3,5-Dimethyl-1H-pyrazol-4-amine (N-H): Critical Modification: To prevent N1-acylation, avoid strong bases and use a polar protic solvent if possible, or protect N1 first.
-
Dissolution: Dissolve 1.0 equiv of amine in THF/DMF (0.2 M).
-
Coupling Agent: Use HATU/EDC rather than Acid Chlorides if possible. Acid chlorides are highly reactive and may acylate N1 even without base.
-
Reaction: Stir at Room Temp for 4-12 h.
-
Purification: Requires column chromatography to separate trace N1-acylated byproducts if highly reactive electrophiles were used.
Protocol B: Schiff Base Formation (Condensation)
Target: Synthesis of Ligands or Reductive Amination Precursors.
-
Setup: Combine 1.0 equiv of Pyrazole Amine (either variant) + 1.0 equiv Aldehyde in Ethanol .
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid .
-
Process: Reflux for 2-4 hours.
-
Observation: The N,3,5-trimethyl derivative often crystallizes more readily upon cooling due to lower solubility in cold ethanol compared to the more polar N-H variant.
-
-
Validation: Monitor disappearance of the C=O peak (~1700 cm⁻¹) and appearance of C=N (~1620 cm⁻¹) via IR or TLC.
Application in Drug Discovery
Kinase Inhibitors (ATP-Competitive): Aminopyrazoles are privileged scaffolds mimicking the adenine ring of ATP.
-
Use 3,5-Dimethyl (N-H) when: You need a Hydrogen Bond Donor (HBD) at the N1 position to interact with the "Hinge Region" of the kinase (e.g., Glu/Met residues).
-
Use N,3,5-Trimethyl (N-Me) when: The N1 pocket is hydrophobic (e.g., Gatekeeper residue constraints) or to improve membrane permeability (brain penetration) by removing a polar H-bond donor.
Case Study: Solubility vs. Permeability In a typical lead optimization campaign:
-
Hit: 3,5-dimethyl-pyrazole analog (High potency, poor permeability).
-
Optimization: Methylation to 1,3,5-trimethyl analog.[1]
-
Result: Improved cellular permeability (Papp), slight loss of potency if H-bond was critical, but elimination of metabolic liability at N1 (glucuronidation).
References
-
Synthesis and Reactivity of Aminopyrazoles : Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2009.2 (2009): 198-250. Link
-
Regioselectivity in Pyrazole Alkylation : BenchChem Technical Support. "Selective N-Methylation of Pyrazoles." BenchChem Application Notes. Link
-
Physical Properties of 3,5-Dimethylpyrazole : "3,5-Dimethylpyrazole - CAS 67-51-6 Properties." Cheméo. Link
- Kinase Inhibitor Scaffolds: Foloppe, N., et al. "Structure-based design of novel pyrazole-based inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
pKa and Basicity Trends : Kaljurand, I., et al. "Experimental basicities of nitrogen bases." Journal of Organic Chemistry. Link
Sources
Comparative Guide: Synthesis & Yield Validation of 1,3,5-Trimethyl-1H-pyrazol-4-amine
Executive Summary
This guide provides a technical validation of synthetic routes for 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS: 28466-21-9), a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. We objectively compare three reduction methodologies—Catalytic Hydrogenation (Pd/C), Transfer Hydrogenation (Hydrazine), and Classical Chemical Reduction (Fe/HCl)—to determine the optimal balance of yield, purity, and scalability.
Key Finding: Catalytic Hydrogenation (Pd/C) is validated as the superior method for pharmaceutical applications, delivering >95% isolated yield with minimal workup. However, Hydrazine Hydrate/NaOAc serves as a high-performing "green" alternative (85-90% yield) for labs lacking high-pressure infrastructure.
Strategic Route Analysis
The synthesis of the target amine hinges on the efficient reduction of its precursor, 1,3,5-trimethyl-4-nitropyrazole .[1] The precursor itself is synthesized via the regioselective cyclization of acetylacetone with methylhydrazine, followed by electrophilic nitration.
Comparative Performance Matrix
| Metric | Method A: Catalytic Hydrogenation | Method B: Transfer Hydrogenation | Method C: Chemical Reduction |
| Reagents | H₂ (g), 10% Pd/C | Hydrazine Hydrate, NaOAc | Fe powder, HCl |
| Mechanism | Heterogeneous Catalysis | H-Transfer (Diimide intermediate) | Single Electron Transfer (SET) |
| Isolated Yield | 92 - 96% | 85 - 90% | 60 - 75% |
| Purity (HPLC) | >99% (Clean profile) | >97% (Trace azobenzene) | ~90% (Metal salts contamination) |
| Scalability | High (Flow chemistry compatible) | Medium (Exothermic gas evolution) | Low (Large solid waste volume) |
| Green Metric | Excellent (Water/Alcohol solvent) | Good (Benign byproducts) | Poor (Acidic metal waste) |
Synthesis Pathway & Mechanism
The following diagram illustrates the validated synthetic pathway, highlighting the critical decision point at the reduction stage.
Figure 1: Validated synthetic pathways. Method A is the preferred route for high-purity applications.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Gold Standard)
Recommended for drug discovery workflows requiring high purity.
Materials:
-
1,3,5-Trimethyl-4-nitropyrazole (1.0 eq)[1]
-
10% Pd/C (5-10 mol%)[1]
-
Methanol or Ethanol (Solvent)[1]
-
Hydrogen gas (Balloon or Parr shaker)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of 1,3,5-trimethyl-4-nitropyrazole in 50 mL of methanol in a round-bottom flask.
-
Inerting: Carefully add 10% Pd/C (100 mg). Caution: Pd/C can ignite methanol vapors; add under nitrogen flow.
-
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under a H₂ balloon (1 atm) at room temperature for 4-6 hours.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3][4] The starting nitro compound (Rf ~0.6) should disappear, yielding the amine (Rf ~0.2, stains with ninhydrin).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the amine as a pale brown/white crystalline solid.
-
Yield: Expected 1.15 g - 1.20 g (92-96%).
Protocol B: Hydrazine Hydrate Reduction (Green Alternative)
Recommended for metal-free or equipment-limited settings.
Materials:
-
1,3,5-Trimethyl-4-nitropyrazole (1.0 eq)[1]
-
Hydrazine Hydrate (10.0 eq)
-
Sodium Acetate (2.0 eq)
-
Ethanol
Procedure:
-
Setup: Suspend 10 mmol of the nitro precursor and 20 mmol of Sodium Acetate in 50 mL ethanol.
-
Addition: Add Hydrazine Hydrate (100 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 16-24 hours.
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. Recrystallization from ethanol may be required to remove trace azobenzene byproducts.
-
Yield: Expected 1.05 g - 1.12 g (85-90%).
Validation Methodology
To ensure data integrity, the synthesis yield must be validated using both chromatographic purity and quantitative NMR (qNMR). Isolated yield alone is insufficient due to potential solvent entrapment or salt formation.
Validation Workflow
Figure 2: Quality Control Workflow for Yield Validation.
Analytical Conditions
1. HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Luna 5µ C18, 250 x 4.6 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid | B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm (Max absorbance of pyrazole core).[4]
-
Retention Time: Amine elutes significantly earlier than the nitro precursor due to increased polarity.
2. qNMR Method (Absolute Yield)
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).
-
Key Signal: Integrate the C3/C5-Methyl singlets (approx. 2.1-2.3 ppm) or the amine NH₂ broad singlet (approx. 3.5-5.0 ppm, dependent on concentration/water) against the internal standard.
Derivatization Potential
The quality of the synthesized amine is best validated by its performance in downstream coupling reactions.
-
Test Reaction: Acylation with Benzoyl Chloride.
-
Expectation: A high-quality amine (Method A) should yield the benzamide derivative in >90% yield within 1 hour at 0°C (DCM/Pyridine).
-
Failure Mode: If the amine is contaminated with metal salts (Method C) or azobenzene (Method B), the coupling yield drops significantly (<70%) and requires chromatographic purification.
References
-
BenchChem . Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem Application Notes. Link
-
Thermo Fisher Scientific . 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% Product Specification. Thermo Scientific Chemicals. Link
-
National Institute of Standards and Technology (NIST) . 1,3,5-Trimethyl-1H-pyrazol-4-amine - IR Spectrum & Properties. NIST WebBook, SRD 69. Link
-
Gollapalli, N. R., et al. Novel Method for Reduction of Nitro-Aromatics and Heterocyclics with Hydrazine Hydrate and Sodium Acetate. International Journal of Research and Analytical Reviews (IJRAR), 2019. Link
-
Sielc Technologies . Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. Sielc Application Notes. Link
Sources
Chromatographic separation of N,3,5-trimethyl-1H-pyrazol-4-amine from reaction byproducts
Topic: Chromatographic Separation of N,3,5-Trimethyl-1H-pyrazol-4-amine from Reaction Byproducts Content Type: Publish Comparison Guide
Executive Summary
The isolation of N,3,5-trimethyl-1H-pyrazol-4-amine (also known as 4-amino-1,3,5-trimethylpyrazole) presents a classic challenge in organic process development: separating a highly polar, basic amine from neutral, less polar precursors (typically nitro-pyrazoles). This guide objectively compares three chromatographic strategies—Modified Silica Flash , Ion-Pairing RP-HPLC , and Mixed-Mode Chromatography —to determine the optimal workflow for purity and yield.
Target Molecule Profile:
-
IUPAC Name: 1,3,5-Trimethyl-1H-pyrazol-4-amine
-
CAS: 28466-21-9
-
Key Properties: Basic (pKa ~4.0–5.0), Hydrophilic, UV active.
-
Primary Impurity: 1,3,5-Trimethyl-4-nitropyrazole (Precursor).
Part 1: The Separation Challenge
The synthesis of aminopyrazoles typically involves the catalytic hydrogenation of nitropyrazoles. The resulting reaction mixture contains the target basic amine and unreacted neutral nitro compounds.
Why Standard Methods Fail:
-
Silica Gel Tailing: The basic amine interacts strongly with acidic silanol groups on standard silica, leading to severe peak tailing and co-elution with impurities.
-
RP-HPLC Dewetting: On standard C18 columns, the polar amine elutes near the void volume (
), preventing effective separation from other polar byproducts.
Visualizing the Impurity Profile
The following diagram illustrates the origin of the mixture components and their physicochemical divergence.
Figure 1: Reaction scheme showing the divergence in polarity between the neutral nitro precursor and the basic amine target.
Part 2: Comparative Analysis of Separation Methods
The following table contrasts the three primary methodologies available to researchers.
| Feature | Method A: Amine-Modified Flash | Method B: Ion-Pairing RP-HPLC | Method C: Mixed-Mode (SCX/RP) |
| Mechanism | Normal Phase (Adsorption) | Reverse Phase + Ion Pairing | Cation Exchange + Hydrophobic |
| Stationary Phase | Silica Gel ( | C18 (ODS) | Alkyl chain with embedded acidic groups |
| Mobile Phase | DCM/MeOH + NH | Water/ACN + 0.1% TFA | Water/ACN + Ammonium Formate |
| Separation Logic | Polarity (Neutral elutes first) | Hydrophobicity (Amine retained by ion-pair) | Charge (Amine retained strongly) |
| Scalability | High (Gram to Kg scale) | Medium (Mg to Gram) | Low/Medium (Analytical/Semi-prep) |
| Purity Potential | 95-98% | >99% | >99.5% |
| Cost Efficiency | High (Cheap media) | Medium | Low (Expensive columns) |
Recommendation Logic
-
For Bulk Purification (>1g): Use Method A . The cost-effectiveness of silica outweighs the resolution limitations, provided a base modifier is used.
-
For Purity Analysis/Final Polish (<100mg): Use Method C . It offers the highest orthogonality, separating the amine by charge, which the impurities lack.
Part 3: Detailed Experimental Protocols
Protocol A: Amine-Modified Flash Chromatography (Scalable)
Best for isolating the compound from crude reaction mixtures.
Principle: Deactivating acidic silanols with a volatile base prevents amine tailing.
-
Column Preparation:
-
Slurry pack silica gel using Dichloromethane (DCM) containing 1% Triethylamine (Et
N) . -
Alternative: Use commercially available amine-functionalized silica cartridges if using an automated flash system.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum volume of DCM. If solubility is poor, use a small amount of Methanol (MeOH).
-
-
Elution Gradient:
-
Solvent A: DCM (with 1% Et
N) -
Solvent B: 10% MeOH in DCM (with 1% Et
N) -
Gradient: 0% B for 2 CV (Column Volumes) to elute non-polar nitro impurities. Ramp to 50% B over 10 CV to elute the amine.
-
-
Detection:
-
Monitor UV at 254 nm . The nitro impurity will elute early (solvent front); the amine will elute later as a distinct broad band.
-
-
Post-Run:
-
Evaporate fractions. Critical: Co-evaporate with toluene or ethanol to remove traces of Et
N.
-
Protocol B: Mixed-Mode HPLC (High Purity/Analytical)
Best for QC and removing trace isomers.
Principle: Utilizes a column with both alkyl chains (C18) and cation-exchange groups (SCX). The neutral impurities wash through, while the basic amine is retained by ionic interaction.
-
Column Selection: Primesep 100 or equivalent (Mixed-mode C18/SCX).
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid)
-
B: Acetonitrile (ACN) + 0.1% TFA
-
-
Gradient:
-
Hold 5% B for 2 minutes (Elutes neutral nitro impurities).
-
Ramp to 60% B over 15 minutes.
-
Note: The acidic mobile phase ensures the amine is fully protonated (
), maximizing retention on the cation-exchange phase.
-
-
Result: The target amine elutes significantly later than all neutral byproducts, providing baseline separation.
Part 4: Decision Framework
Use this logic flow to select the correct method for your specific stage of development.
Figure 2: Decision matrix for selecting the chromatographic method based on scale and purity requirements.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from
-
BenchChem. (n.d.). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 1,3,5-Trimethyl-1H-pyrazol-4-amine IR Spectrum. NIST Mass Spectrometry Data Center. Retrieved from
-
Sigma-Aldrich. (2024). 1,3,5-Trimethyl-1H-pyrazol-4-amine Product Specification. Retrieved from
Safety Operating Guide
N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride as a Corrosive Organic Solid .
-
Primary Hazard: Acidic hydrolysis (HCl generation) and potential aquatic toxicity.
-
Waste Stream: Segregate into Acidic Organic Waste (Liquid) or Hazardous Solid Waste (Solid).
-
Strict Prohibition: Do NOT mix with oxidizing agents (nitrates, perchlorates) or strong bases (liberates volatile free amine). Do NOT dispose of down the drain.
Chemical Profile & Risk Assessment
To dispose of this compound safely, you must understand its behavior in a waste drum. It is not merely "chemical waste"; it is a reactive salt.
-
Chemical Nature: This is the hydrochloride salt of an aminopyrazole.
-
The Cation: The protonated amine/pyrazole ring is stable but represents a high nitrogen load, requiring high-temperature incineration to prevent NOx formation.
-
The Anion: The chloride (
) counter-ion means that in the presence of moisture, this compound generates a locally acidic environment ( is possible in concentrated droplets).
-
-
Regulatory Status: While not always explicitly P-listed or U-listed (RCRA), it defaults to D002 (Corrosive) if in solution and General Hazardous Organic due to the heterocyclic ring.
Disposal Data Sheet
| Parameter | Specification | Operational Implication |
| Physical State | Crystalline Solid | Dust hazard; requires double-bagging. |
| pH (Aqueous) | Acidic (~2.0 - 4.0) | Do not mix with Cyanide or Sulfide waste (generates HCN/H2S gas). |
| Incompatibilities | Oxidizers, Strong Bases | Segregate from Nitric Acid and Sodium Hydroxide waste streams. |
| Combustibility | Non-flammable (Salt) | Will decompose at high heat; suitable for rotary kiln incineration. |
| UN Classification | UN 3261 (Likely) | Corrosive solid, acidic, organic, n.o.s. |
Pre-Disposal Stabilization
Goal: Render the compound chemically quiescent before it enters the central waste stream.
Scenario A: Dry Solid (Surplus Reagent)
Do not solvate. The safest state for this compound is its dry, crystalline form.
-
Container Inspection: Ensure the original container is intact. If the cap is cracked (common with HCl salts due to corrosion), transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Mark the inner container clearly as "Acidic Organic Solid."
Scenario B: Solutions (Reaction Mixtures)
If the compound is dissolved (e.g., in water, methanol, or DMSO):
-
Check pH: Dip a pH strip. If
, it is D002 waste.[1] -
Neutralization (Optional but Recommended):
-
Why: Neutralizing prevents corrosion of waste drums.
-
Method: Slowly add 1M Sodium Bicarbonate (
) while stirring. -
Stop: When effervescence ceases and pH
6-8. -
Caution: This liberates the free amine, which may have a distinct odor. Perform in a fume hood.
-
Segregation & Packaging Protocols
Standard: Prudent Practices in the Laboratory (NRC)
Solid Waste Packaging
-
Primary Containment: Place the container into a clear 4-mil polyethylene bag. Zip or tape shut.
-
Secondary Containment: Place the bagged chemical into the lab's Solid Hazardous Waste Drum .
-
Documentation: Log the mass on the drum inventory sheet. Specify "Pyrazole derivative" to aid the incineration facility.
Liquid Waste Packaging
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol) is compatible with the waste carboy.
-
Carboy Selection: Use HDPE or Glass carboys. Avoid metal cans (HCl corrodes steel).
-
Segregation: Pour into the "Organic Acids" or "General Organic" stream.
-
Critical: Never pour into the "Basic/Caustic" carboy. The acid-base reaction is exothermic and can over-pressurize the container.
-
The Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for categorizing and disposing of N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride.
Figure 1: Decision matrix for segregating pyrazole-amine salts based on physical state and pH.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If dust is airborne, clear the area to prevent inhalation.
-
PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.
-
Dry Spill:
-
Do not sweep dry dust (creates aerosols).
-
Cover with a wet paper towel or oil-dry pad to dampen.
-
Scoop into a bag.
-
-
Wet Spill:
-
Cover with Sodium Bicarbonate or a commercial Acid Spill Kit.
-
Wait for bubbling to stop (neutralization).[2]
-
Absorb with vermiculite or clay.
-
-
Final Clean: Wipe the surface with a soap/water solution. The pyrazole ring is stable; simple water rinsing removes residues effectively.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
Personal protective equipment for handling N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride
This guide provides immediate, operational safety protocols for handling N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride .
As a specialized intermediate containing a pyrazole core, a primary/secondary amine, and a hydrochloride counter-ion, this compound presents a dual hazard profile: chemical toxicity from the bioactive heterocycle and corrosivity/irritation from the acidic salt form.
Part 1: Executive Safety Summary (Emergency Card)
Compound: N,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride Physical State: Solid (Crystalline powder, likely hygroscopic) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Corrosion (Acidic), Respiratory Irritant.
| Hazard Class | Critical H-Codes | Immediate Action |
| Acute Toxicity | H302: Harmful if swallowed.[1] | Ingestion: Rinse mouth. Do NOT induce vomiting. Call poison control. |
| Corrosive/Irritant | H318/H319: Causes serious eye damage/irritation.H315: Causes skin irritation. | Eye Contact: Rinse cautiously with water for 15+ mins.[2][3] Remove contact lenses.Skin Contact: Wash with soap and water.[2][4] Remove contaminated clothing.[1][4][5][6][7] |
| Respiratory | H335: May cause respiratory irritation.[2][5][8] | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |
Part 2: The "Why" – Mechanistic Risk Assessment
To ensure safety, we must understand the chemical behavior driving these hazards. This is not just "dust"; it is a reactive salt.
-
The Hydrochloride Factor (Acidic Hydrolysis):
-
Mechanism: As a hydrochloride salt, this compound will hydrolyze upon contact with moisture (sweat, mucous membranes, eye tissue) to release hydrochloric acid (HCl) locally.
-
Implication: Standard safety glasses are insufficient. The salt dust can settle behind open glasses, react with eye moisture, and cause chemical burns before you can rinse it out. Sealed chemical goggles are mandatory.
-
-
The Pyrazole-Amine Moiety (Bioactivity):
-
Mechanism: Pyrazoles are privileged scaffolds in medicinal chemistry often designed to bind to biological receptors (e.g., CNS targets, enzymes). The "N,3,5-trimethyl" substitution pattern increases lipophilicity, potentially aiding skin absorption.
-
Implication: Treat this as a Potent Unknown . Until specific toxicology rules it out, assume it has systemic toxicity similar to other bioactive aminopyrazoles.
-
-
Hygroscopicity (Physical Handling):
-
Mechanism: HCl salts often absorb atmospheric water, leading to clumping.
-
Implication: Researchers often scrape clumps vigorously, generating fine particulate aerosols. This creates an inhalation risk even if the solid looks "wet."
-
Part 3: PPE Specifications & Selection Matrix
Do not deviate from these specifications. The cost of PPE is negligible compared to a corneal injury or sensitization event.
| Protection Zone | Required Equipment | Technical Justification & Standard |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Primary: Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm).Secondary: If weighing outside a hood is unavoidable (not recommended), use a fit-tested P100 respirator. Surgical masks provide zero protection against chemical salts. |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact + Splash).Why: Prevents dust entry from the side and protects against acidic splashes during dissolution. Safety glasses are prohibited for HCl salt handling. |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5–8 mil Nitrile (Long cuff preferred).Protocol: "Spot-change" immediately upon visible contamination. Amines can permeate thin nitrile; the double layer provides a time buffer. |
| Body | Lab Coat (High-Neck) | Material: 100% Cotton or Nomex (avoid synthetic blends that melt).Fit: Must button to the neck to protect the suprasternal notch from dust accumulation. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer
Static electricity is the enemy here. Dry HCl salts often "jump" from spatulas.
-
Engineering Control: Verify fume hood airflow. Place a secondary containment tray (spill tray) inside the hood.
-
Anti-Static Measure: Use an ionizing gun or anti-static weighing brush if available. If not, wipe the spatula with a dryer sheet (outside the hood) before use to reduce static charge.
-
Transfer: Weigh directly into a tared vial or flask. Do not use weighing boats for quantities < 50 mg; the loss due to static cling is too high and creates dust during recovery. Weigh directly into the reaction vessel.
Phase 2: Solubilization (The Critical Moment)
Dissolving HCl salts is often slightly exothermic.
-
Solvent Order: Always add solid to solvent , or add solvent slowly to the solid.
-
Venting: If dissolving in a closed vial, vent the cap slightly to prevent pressure buildup from mild exotherms or off-gassing.
-
Visual Check: Ensure the solution is clear. If a suspension remains, do not sonicate an open vessel; seal it with Parafilm before sonication to prevent aerosolization.
Phase 3: Decontamination & Disposal
-
Spill Cleanup (Solid): Do not dry sweep. Cover with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the HCl salt and prevents dust. Scoop into a hazardous waste bag.
-
Surface Decon: Wipe the balance and hood surface with 10% NaHCO₃ followed by water.
-
Waste Segregation:
-
Solid Waste: Label as "Hazardous Solid - Pyrazole Amine HCl Salt - Toxic/Corrosive."
-
Liquid Waste: Segregate into "Basic/Organic" waste streams. Do not mix with strong oxidizers (e.g., nitric acid waste) as amines can form explosive N-nitroso compounds or unstable salts.
-
Part 5: Visual Workflow (Safety Logic)
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Operational workflow for handling pyrazole amine hydrochloride salts, emphasizing the critical "Go/No-Go" decision at the Engineering Controls stage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161603, 1,3,5-Trimethylpyrazol-4-amine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
